Fmoc-Gly-NH-CH2-O-CH2-Cbz
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H26N2O6 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
benzyl 2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30) |
Clave InChI |
MZOSSDIBSRKPCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide to a Key Linker Intermediate in Advanced Drug Conjugates
For Immediate Release
A Deep Dive into the Function and Application of the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker Intermediate
This technical guide provides a comprehensive overview of the this compound molecule, a critical building block in the synthesis of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its function, synthesis, and application, supported by experimental data and visualizations.
Core Function and Mechanism of Action
The this compound linker is a heterobifunctional molecule primarily utilized as a precursor or intermediate in the construction of more complex linker systems for targeted therapies. Its structure incorporates several key functional groups that dictate its role in bioconjugation:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine of the glycine residue. Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., using piperidine), enabling the stepwise assembly of a peptide chain or the attachment of other moieties in a controlled manner during solid-phase or solution-phase synthesis.
-
Glycine (Gly) Residue: The simplest amino acid, glycine, provides a flexible spacer element within the linker.
-
Amide and Ether Linkages: The core of the molecule contains stable amide and ether bonds that contribute to the overall structural integrity of the linker.
-
Cbz (Carboxybenzyl) Group: This is a protecting group for a carboxylic acid, which can be removed under specific conditions, typically hydrogenolysis. This protected carboxyl end allows for the attachment to another molecule, such as a payload or another linker component.
In the context of drug development, this molecule serves as a foundational piece for constructing linkers that connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). It is specifically identified as a PROTAC linker and a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate found in the highly successful ADC, Trastuzumab Deruxtecan.[1]
Physicochemical and Purity Data
Quantitative data for the this compound linker intermediate has been compiled from commercially available sources.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆N₂O₆ | MedChemExpress |
| Molecular Weight | 474.51 g/mol | MedChemExpress |
| CAS Number | 1599440-07-9 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (HPLC) | ≥ 95% | MedChemExpress |
| Storage Conditions | 4°C, sealed storage, away from moisture | MedChemExpress |
| Solvent Storage | -80°C (6 months), -20°C (1 month) | MedChemExpress |
Role in the Synthesis of Deruxtecan: A Signaling Pathway
The this compound molecule is a precursor to a more complex, enzymatically cleavable linker used in Deruxtecan. The final linker is designed to be stable in circulation and to release its cytotoxic payload (a topoisomerase I inhibitor) upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B. The synthesis of the complete drug-linker conjugate is a multi-step process where this intermediate is a key component of the "advanced linker intermediate 325" mentioned in the synthesis of Deruxtecan.
Caption: Synthetic pathway of Trastuzumab Deruxtecan.
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from the procedures for analogous compounds and the overall synthesis of the Deruxtecan linker. The following is a representative protocol based on common organic synthesis techniques for similar molecules.
Representative Synthesis of the Linker Intermediate
This protocol outlines a potential synthetic route. Note: This is a generalized procedure and may require optimization.
Materials:
-
Fmoc-glycine
-
(2-(Benzyloxy)acetamido)methanol
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Organic solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Activation of Fmoc-glycine: Dissolve Fmoc-glycine in an anhydrous organic solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated Fmoc-glycine solution, add a solution of (2-(benzyloxy)acetamido)methanol in the same solvent. The reaction mixture is stirred at room temperature for several hours to overnight.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fmoc-Group Deprotection
The removal of the Fmoc group is a standard procedure in peptide synthesis and is essential for the further elongation of the linker or its attachment to other molecules.
Materials:
-
Fmoc-protected linker
-
Piperidine solution (typically 20% in DMF)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the Fmoc-protected linker in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
The completion of the deprotection can be monitored by TLC or LC-MS.
-
The solvent and excess piperidine are typically removed under vacuum, and the resulting free amine is used in the next step without further purification.
Experimental Workflow for Linker-Payload Conjugation
The following diagram illustrates a general workflow for the conjugation of a linker intermediate to a payload, followed by deprotection and final modification for antibody conjugation.
Caption: Workflow for linker-payload conjugation.
Conclusion
The this compound linker, while seemingly a simple molecule, plays a crucial and strategic role as an intermediate in the synthesis of sophisticated drug delivery systems. Its well-defined protecting groups allow for controlled, sequential chemical modifications, making it an invaluable tool for the construction of complex linkers for ADCs and PROTACs. The successful application of this and similar intermediates in blockbuster drugs like Trastuzumab Deruxtecan underscores the importance of precise linker design and synthesis in the development of next-generation targeted therapies. Further research into novel linker intermediates will continue to be a driving force in advancing the field of bioconjugate chemistry and personalized medicine.
References
Fmoc-Gly-NH-CH2-O-CH2-Cbz CAS number and molecular weight
Technical Guide: Fmoc-Gly-NH-CH2-O-CH2-Cbz
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the chemical properties, synthesis considerations, and potential applications of this compound, a specialized linker used in advanced biochemical and pharmaceutical research.
Compound Identification and Properties
The molecule, this compound, is a sophisticated bifunctional linker, incorporating a protected amino acid (Fmoc-Glycine) and a carboxybenzyl (Cbz) protected terminus. These features make it particularly useful in the fields of peptide synthesis, proteomics, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Physicochemical Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1599440-07-9 | [1][2][3] |
| Molecular Formula | C27H26N2O6 | [1][2] |
| Molecular Weight | 474.51 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| IUPAC Name | benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate | [1] |
Storage and Stability
Proper handling and storage are critical to maintain the integrity of the compound.
| Condition | Duration | Notes |
| Solid | Long-term | Store at 4°C, sealed, and protected from moisture. |
| In Solvent | 1 month | Store at -20°C. |
| In Solvent | 6 months | Store at -80°C. |
Data sourced from MedChemExpress product information[2].
Role in Synthesis and Bioconjugation
The unique structure of this compound positions it as a valuable tool in multi-step synthetic strategies, particularly in the construction of peptide-based molecules and bioconjugates.
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the glycine residue. It is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. Its removal is typically achieved with a mild base, such as piperidine in DMF, which does not affect acid-labile side-chain protecting groups[4][5].
-
Glycine Spacer: The glycine unit provides a simple, flexible, and non-chiral spacer element within the linker structure.
-
Linker Core (-NH-CH2-O-CH2-): This central ether-containing segment imparts flexibility and hydrophilicity, which can be advantageous for the solubility and conformational properties of the final conjugate. Similar hydrophilic linkers are designed to improve the pharmacokinetic properties of bioconjugates[6].
-
Cbz Group: The carboxybenzyl (Cbz or Z) group is a classic protecting group, typically for amines, that is stable to the basic conditions used for Fmoc removal. However, it is labile to strong acids (like TFA used in final cleavage steps) and catalytic hydrogenation[7][8]. This orthogonality with the Fmoc group is a key feature for controlled, sequential deprotection strategies.
This molecule is identified as a PROTAC linker and can be used in the synthesis of Deruxtecan, a component of antibody-drug conjugates[3][9]. The general structure is also related to peptide-based ADC linkers that can be designed for controlled payload release[][11].
Logical Workflow for Use in SPPS
The diagram below illustrates the logical steps for incorporating a linker like this compound into a synthetic workflow, for instance, to conjugate a peptide to another molecule of interest (e.g., a payload or a protein ligand).
Experimental Protocols
While the precise synthesis of this compound is proprietary, its application in peptide synthesis follows well-established protocols. Below are representative methodologies for key steps involving the Fmoc and Cbz protecting groups.
Protocol: Standard Fmoc Deprotection in SPPS
This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide to allow for the coupling of the next amino acid.
-
Resin Swelling: Swell the peptide-resin (100-200 mg) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for an initial 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group[5].
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.
Protocol: Peptide Cleavage and Cbz Group Stability
The final step in SPPS is typically the cleavage of the peptide from the solid support, which simultaneously removes acid-labile side-chain protecting groups. The stability of the Cbz group in this step is a critical consideration.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the final product under vacuum.
Note on Cbz Stability: The Cbz group is generally considered labile to the high concentrations of TFA used for final cleavage from most resins (e.g., Wang resin)[8]. Therefore, if the intention is to produce a peptide that remains Cbz-protected, a different "safety-catch" linker or an alternative cleavage strategy that preserves the Cbz group would be necessary[12][13].
Potential Signaling Pathway Application: Targeting Apoptosis
Peptide-based molecules are frequently designed to interact with key cellular signaling pathways, such as those controlling apoptosis (programmed cell death). A synthetic peptide-drug conjugate, potentially synthesized using the this compound linker, could be designed to deliver a pro-apoptotic payload (e.g., a kinase inhibitor) to cancer cells by targeting a specific cell-surface receptor.
The diagram below conceptualizes how such a conjugate might function.
References
- 1. This compound | 1599440-07-9 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility Profile of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a PROTAC linker used in the synthesis of antibody-drug conjugates such as Deruxtecan.[1][2] Due to the limited availability of specific quantitative solubility data in the public domain for this exact molecule, this document extrapolates from established principles governing the solubility of Fmoc-protected amino acids and similar peptide-like structures. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in establishing optimal conditions for their specific applications.
General Solubility Considerations for Fmoc-Protected Compounds
The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and peptides is a critical parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of complex molecules like PROTAC linkers. Inadequate solubility can impede reaction kinetics, leading to incomplete couplings and the formation of impurities, which ultimately affects the yield and purity of the final product.[3]
Generally, Fmoc-protected compounds exhibit good solubility in polar aprotic solvents.[4][5] The bulky, non-polar fluorenyl group of the Fmoc moiety, combined with the peptide-like backbone, influences the overall solubility profile. The ether linkages within the this compound molecule may also affect its solubility characteristics.
Predicted Solubility of this compound in Organic Solvents
Based on the general solubility of Fmoc-protected amino acids and peptides, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | High | A standard solvent for peptide synthesis, known to effectively dissolve Fmoc-protected amino acids.[4][6] |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a polar aprotic solvent widely used in peptide synthesis.[4][6] |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic peptides.[7][8][9] |
| Dichloromethane (DCM) | Moderate to High | A common solvent in organic synthesis, though its use in peptide synthesis is sometimes limited by solubility issues with larger protected peptides.[4] |
| Tetrahydrofuran (THF) | Moderate | A less polar ether-based solvent; may exhibit moderate solubility. |
| Acetonitrile (ACN) | Moderate to Low | Often used in reverse-phase HPLC, but may have lower solvating power for this compound compared to DMF or DMSO.[7] |
| Methanol (MeOH) / Ethanol (EtOH) | Low | Polar protic solvents are generally less effective at dissolving large, protected peptides. |
| Water | Very Low | The hydrophobic nature of the Fmoc and Cbz groups suggests very poor aqueous solubility.[5] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of achieving a clear solution, indicating dissolution.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, NMP, DCM)
-
Small-volume vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the selected organic solvent to the vial to achieve a target concentration (e.g., 1 mg/mL).
-
Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Observe the solution. If it is clear and free of visible particles, the compound is considered soluble at that concentration.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[10] Intermittent vortexing during sonication can be beneficial.
-
Gentle Heating (optional): If the compound remains insoluble, gentle warming of the solution may be attempted. However, care must be taken to avoid degradation of the compound.
-
Incremental Solvent Addition: If the compound is still not dissolved, add small, measured increments of the solvent, vortexing and sonicating after each addition, until a clear solution is obtained. Record the total volume of solvent used to calculate the approximate solubility.
-
Documentation: Record the final concentration at which the compound fully dissolves. If the compound does not dissolve even at low concentrations, it can be classified as poorly soluble or insoluble in that particular solvent.
Logical Workflow for Solubility Testing
The following diagram illustrates the decision-making process for determining the solubility of a peptide-like compound such as this compound.
Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
An In-depth Technical Guide to the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2][4]
This guide focuses on the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker , a bifunctional chemical entity with potential applications in PROTAC synthesis. While this specific linker is noted in commercial catalogs for PROTAC development, its detailed application is more prominently documented in the synthesis of antibody-drug conjugates (ADCs), such as Deruxtecan.[5][6] This guide will, therefore, provide a comprehensive technical overview based on the linker's chemical properties and established principles of PROTAC synthesis.
Core Components and Physicochemical Properties
The this compound linker is a modular construct with distinct chemical moieties, each contributing to its overall function and properties. Understanding these components is essential for its strategic implementation in PROTAC design.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the primary amine of the glycine residue. Its removal is a standard procedure in solid-phase peptide synthesis (SPPS) and is typically achieved using a mild base like piperidine.[7]
-
Glycine (Gly) Residue: As the simplest amino acid, glycine provides significant conformational flexibility to the linker.[8] This flexibility can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[2]
-
Amino-Acetal Moiety (-NH-CH2-O-CH2-): This central part of the linker provides spacing and introduces polarity. The stability of such acetal-like structures can be pH-dependent, although in this configuration, it is generally stable under physiological conditions.
-
Cbz (Carboxybenzyl) Group: An acid- or hydrogenolysis-labile protecting group for the terminal carboxyl group (via a benzyl ester). The Cbz group is orthogonal to the Fmoc group, meaning one can be removed without affecting the other, which is a critical feature for sequential PROTAC assembly.[7]
The structure allows for a two-directional synthetic strategy. The Fmoc group can be removed to elongate the linker or attach it to a POI ligand, while the Cbz group can be removed to attach the linker to an E3 ligase ligand.
Table 1: Summary of Linker Component Properties
| Component | Chemical Name | Role in Linker | Key Properties & Deprotection Conditions |
| Fmoc | 9-Fluorenylmethoxycarbonyl | N-terminal protecting group | Base-labile; typically removed with 20% piperidine in DMF.[7] |
| Gly | Glycine | Flexible spacer | Imparts high conformational flexibility.[8] |
| -NH-CH2-O-CH2- | Amino-Acetal | Core structural element | Provides spacing and polarity. |
| Cbz | Carboxybenzyl | C-terminal protecting group | Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[7] |
PROTAC Synthesis and Assembly Workflow
The synthesis of a PROTAC using the this compound linker involves a sequential, multi-step process. The orthogonality of the Fmoc and Cbz protecting groups is leveraged to control the step-wise conjugation of the POI and E3 ligase ligands.
Detailed Methodologies
-
Fmoc Deprotection: The this compound linker is treated with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing the primary amine of the glycine residue.
-
Coupling to POI Ligand: The deprotected linker is then coupled to a POI ligand that has a carboxylic acid functional group. This amide bond formation is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Cbz Deprotection: The resulting POI-linker conjugate is subjected to catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to cleave the benzyl ester of the Cbz group, revealing a terminal carboxylic acid.
-
Coupling to E3 Ligase Ligand: Finally, this carboxylic acid is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) using standard amide coupling conditions to yield the final PROTAC molecule.
PROTAC Mechanism of Action & Linker Cleavage Considerations
Once synthesized, the PROTAC mediates the degradation of the target POI through the formation of a ternary complex.
Linker Cleavage
The this compound linker is generally considered a stable linker under physiological conditions. However, the benzyl carbamate moiety in related structures, particularly in the context of ADCs, can be designed to be cleavable. For instance, para-aminobenzyl carbamates (PABC) can undergo a tandem 1,6- and 1,2-elimination reaction to release a payload.[9][10] While the Cbz group in this specific linker lacks the para-amino trigger, its stability within the cellular environment should be empirically verified, as enzymatic cleavage of carbamates is possible.[11] For most PROTAC applications, a stable linker is preferred to ensure the integrity of the molecule until the target protein is degraded.
Quantitative Data and Comparative Analysis
As there is no published data on the performance of the this compound linker in a PROTAC system, the following table provides representative data for other common linker types to illustrate the key metrics used for evaluation. These metrics, such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), are crucial for optimizing a PROTAC's biological activity.[12][13]
Table 2: Representative Performance of Different PROTAC Linker Classes (Comparative Data)
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |
| ERα - VHL | PEG | 16 | ~10 nM | >95% | [13] |
| ERα - VHL | PEG | 21 | ~100 nM | ~80% | [13] |
| TBK1 - CRBN | PEG/Alkyl | 12 | No degradation | N/A | [1] |
| TBK1 - CRBN | PEG/Alkyl | 21 | 3 nM | 96% | [1] |
| BRD4 - CRBN | Rigid (Piperazine) | ~12 | <1 nM | >90% | [3] |
Note: This data is for illustrative purposes to highlight the impact of linker composition and length on PROTAC performance. The optimal linker is highly dependent on the specific POI and E3 ligase pair.
Detailed Experimental Protocols
The following are generalized protocols for the key chemical transformations involved in the synthesis of a PROTAC using the this compound linker.
Protocol 1: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected substrate in DMF (dimethylformamide).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitoring: Monitor the reaction completion by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Work-up: Upon completion, evaporate the solvent and piperidine under reduced pressure. The crude product can be purified by flash chromatography or used directly in the next step.
Protocol 2: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either using a balloon or a specialized hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 1-4 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Amide (Peptide) Coupling
-
Dissolution: Dissolve the carboxylic acid component (1.0 eq) in DMF.
-
Reagent Addition: Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0-3.0 eq). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Modulation of Cellular Signaling Pathways
PROTACs offer a powerful method to interrogate and modulate cellular signaling pathways by eliminating key protein nodes. For example, targeting a specific kinase in a signaling cascade can lead to the complete shutdown of that pathway, a potentially more durable and potent effect than simple inhibition.
Conclusion and Future Perspectives
The this compound linker presents an interesting scaffold for PROTAC synthesis due to its modular nature, the orthogonality of its protecting groups, and the inherent flexibility imparted by the glycine residue. While its application in the PROTAC field is not yet well-documented in peer-reviewed literature, the chemical principles guiding its use are well-established.
Future research should focus on the systematic evaluation of this linker in various PROTAC constructs. Key questions to address include:
-
How does its flexibility compare to standard PEG or alkyl linkers in promoting ternary complex formation for different target classes?
-
What is the in vivo stability of the amino-acetal and carbamate moieties?
-
Can the linker's polarity and hydrogen bonding capacity improve the physicochemical properties and cell permeability of PROTACs, which are often beyond the 'rule of five'?
By addressing these questions through rigorous experimental validation, the utility of the this compound linker and similar peptide-based structures in the expanding field of targeted protein degradation can be fully elucidated.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz in Antibody-Drug Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—is paramount to their success. This technical guide delves into the specific role and characteristics of the linker component, Fmoc-Gly-NH-CH2-O-CH2-Cbz, a building block utilized in the construction of sophisticated ADC linker systems. We will explore its constituent parts, mechanism of action, and the broader context of its application in the development of next-generation ADCs.
Deconstructing the this compound Linker Component
The chemical structure of this compound reveals its function as a precursor to a self-immolative linker. Each component plays a critical role in the synthesis and subsequent mechanism of action of the final ADC.
-
Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl): These are protecting groups for the amine and carboxylic acid functionalities, respectively. In the context of synthesizing the full linker-payload conjugate, the Fmoc group protects the N-terminus of the glycine amino acid, while the Cbz group protects the C-terminus of the aminomethoxy spacer. The use of these orthogonal protecting groups allows for selective deprotection and sequential addition of other components during the synthesis of the complete linker-payload construct.[1] The Fmoc group is typically removed under mild basic conditions, while the Cbz group is commonly cleaved by catalytic hydrogenation.[1]
-
Gly (Glycine): As the simplest amino acid, glycine often serves as a spacer element within ADC linkers. Its small and flexible nature can help to improve the solubility and pharmacokinetic properties of the ADC.[2] In the context of enzyme-cleavable linkers, glycine can be part of a peptide sequence recognized by specific proteases.
-
-NH-CH2-O-CH2- (Aminomethyl Ether): This core structure is a key component of a self-immolative or "self-emancipating" spacer.[3] Once the trigger for linker cleavage occurs (e.g., enzymatic cleavage of an adjacent peptide), this unit is designed to undergo a spontaneous electronic cascade and fragmentation, leading to the release of the unmodified payload. This traceless release is highly desirable to ensure the cytotoxic drug regains its full potency upon reaching the target cell.[4]
Mechanism of Action: A Two-Stage Release
The this compound moiety is a building block for a larger, cleavable linker system. The overarching mechanism of drug release from an ADC incorporating such a linker is a precisely orchestrated two-step process that ensures payload delivery specifically within the target cancer cell.
Stage 1: Targeted Delivery and Internalization
The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[3] Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into intracellular compartments, primarily the lysosomes.[2][3]
Stage 2: Enzymatic Cleavage and Self-Immolation
The acidic and enzyme-rich environment of the lysosome provides the trigger for payload release. Linkers derived from this compound are often part of a larger peptide sequence, such as the Gly-Gly-Phe-Gly (GGFG) tetrapeptide.[3] Lysosomal proteases, like cathepsins which are often upregulated in tumor cells, recognize and cleave a specific amide bond within the peptide sequence.[3][5]
This initial enzymatic cleavage is the catalyst for the second part of the release mechanism: the self-immolation of the aminomethyl ether spacer. The cleavage of the peptide bond initiates a cascade of electron rearrangement within the spacer, leading to its fragmentation and the liberation of the unmodified, active cytotoxic drug.[3][4]
Caption: Lysosomal drug release from an ADC with a self-immolating linker.
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter for a successful ADC, ensuring that the cytotoxic payload remains attached to the antibody during circulation and is only released at the target site. Premature drug release can lead to off-target toxicity and a reduced therapeutic window. The following table summarizes representative stability data for different types of cleavable linkers, including peptide-based systems that are conceptually similar to those derived from this compound.
| Linker Type | ADC Example | Matrix | Time (days) | % Payload Release | Reference |
| Enzyme-Cleavable (Peptide) | Trastuzumab Deruxtecan (GGFG-based) | Human Plasma | 21 | 1-2% | [3] |
| Enzyme-Cleavable (Peptide) | Trastuzumab-vc-MMAE | Rat Plasma | 7 | Gradual Decrease in Conjugated Payload | [6] |
| Enzyme-Cleavable (Peptide) | Val-Cit Linker ADC | Mouse Plasma | 4 | <5% | [7] |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | Human Plasma | - | Lower stability compared to peptide linkers | [2] |
| Reducible (Disulfide) | Maytansinoid-based ADC | Human Plasma | - | Variable, dependent on steric hindrance | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs. Below are representative methodologies for key experiments related to linkers of this class.
Synthesis of a Peptide-Based Self-Immolative Linker
This protocol provides a general workflow for the solid-phase synthesis of a peptide linker with a self-immolative spacer.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, a specialized linker molecule with applications in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step sequence, beginning with commercially available starting materials and proceeding through key intermediates. This document details the proposed synthetic route, experimental protocols for analogous reactions, and a summary of expected quantitative data.
Retrosynthetic Analysis and Proposed Synthesis Pathway
The target molecule, Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, can be deconstructed into two primary building blocks: Fmoc-glycine and a Cbz-protected aminomethoxymethylamine linker. The key challenge lies in the synthesis of the bifunctional linker. A plausible retrosynthetic analysis is outlined below:
An In-Depth Technical Guide to the Ether Linkage in Fmoc-Gly-NH-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecule Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a critical linker component in the development of advanced therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) like Deruxtecan.[1][2] The core of this linker features a unique N-acyl-N-alkoxy-amino moiety, often referred to as an alkoxyamine, which contains a crucial ether linkage (-CH2-O-CH2-). This technical guide provides a comprehensive examination of this ether linkage, detailing its synthesis, chemical properties, and its pivotal role in the mechanism of action of the ADC Deruxtecan. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this linker's chemistry and biological significance.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a glycine amino acid core, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is an amide linked to a methoxy group which is, in turn, connected to a benzyloxycarbonyl (Cbz) protected methylene group via an ether linkage.
| Property | Value |
| Molecular Formula | C27H26N2O6 |
| Molecular Weight | 474.51 g/mol |
| CAS Number | 1599440-07-9 |
| Appearance | White to off-white solid |
This data is compiled from commercially available product information.[3]
The N-Acyl-N-Alkoxy-Amino Linkage: Synthesis and Stability
The central feature of this linker is the N-acyl-N-alkoxy-amino group (-CO-N-CH2-O-). The synthesis of such linkages typically involves a multi-step process.
General Synthetic Approach
-
Formation of an N-hydroxymethyl amide: The synthesis would likely start with the formation of an N-hydroxymethyl derivative of Fmoc-glycinamide. This can be achieved through the reaction of the amide with formaldehyde.
-
O-alkylation to form the ether linkage: The resulting N-hydroxymethyl intermediate would then undergo an O-alkylation reaction. In this case, a benzyl-containing electrophile, such as benzyl bromoacetate or a similar reagent, would be used to introduce the -CH2-Cbz moiety, forming the ether bond.
Caption: Plausible synthetic route for this compound.
Stability of the Ether Linkage
The stability of the N-acyl-N-alkoxy-amino linkage is a critical factor in its application in drug delivery. Generally, ether bonds are chemically robust. However, the stability of this particular linkage is influenced by the adjacent amide group and the overall molecular structure.
-
pH Stability: N-substituted amides can undergo hydrolysis under both acidic and basic conditions, although this process is typically slow at physiological pH.[4][5] The rate of hydrolysis is dependent on temperature and the specific pH. While quantitative data for this specific molecule is not publicly available, related studies on N-substituted amide hydrolysis suggest that the linkage would exhibit reasonable stability under physiological conditions (pH 7.4).[5]
-
Enzymatic Stability: A key feature of this type of linker in the context of ADCs is its susceptibility to enzymatic cleavage. In the case of Deruxtecan, the linker is designed to be cleaved by lysosomal enzymes, such as cathepsins, which are more active within the tumor cell environment.[6]
Role in Antibody-Drug Conjugates: The Case of Deruxtecan
This compound is a building block for a more complex linker system used in the ADC, Trastuzumab Deruxtecan (Enhertu). In this context, the core structure is part of a larger, enzyme-cleavable linker that connects the HER2-targeting antibody (Trastuzumab) to the cytotoxic payload, a topoisomerase I inhibitor (a derivative of exatecan, DXd).[1][7]
Mechanism of Action
The mechanism of action of Trastuzumab Deruxtecan highlights the critical role of the linker's controlled cleavage:
-
Targeting and Internalization: The Trastuzumab antibody component of the ADC binds to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.[6]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.
-
Enzymatic Cleavage of the Linker: Within the lysosome, proteases such as cathepsins recognize and cleave the peptide portion of the linker. This enzymatic cleavage is the key step that liberates the cytotoxic payload.[7]
-
Payload Release and Action: Once released, the membrane-permeable payload, DXd, can diffuse out of the lysosome and into the cytoplasm and nucleus. There, it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[6]
-
Bystander Effect: A significant advantage of the Deruxtecan platform is the "bystander effect." The released, membrane-permeable DXd can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[7][8]
Caption: Simplified signaling pathway for the mechanism of action of Deruxtecan.
Experimental Protocols and Characterization
Detailed experimental protocols for the synthesis and cleavage of this specific linker are proprietary and not extensively published. However, general laboratory procedures for similar chemical transformations can be adapted.
General Protocol for N-Substituted Amide Hydrolysis (for stability studies)
This protocol provides a general framework for assessing the stability of the linker under acidic or basic conditions.
-
Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 4, 7.4, 9).
-
Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Quench the reaction by neutralizing the pH or by rapid cooling.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining intact linker and the formation of any degradation products. The rate of degradation can then be calculated.
Characterization Data
While a full experimental dataset for this compound is not publicly available, commercial suppliers provide basic characterization data confirming the structure and purity.
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The spectra would show characteristic peaks for the Fmoc, glycine, and benzyloxycarbonyl groups, as well as the methylene protons of the ether linkage.
-
Mass Spectrometry: Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Fragmentation patterns in MS/MS experiments can provide further structural information about the connectivity of the molecule.
Conclusion
The ether linkage within the N-acyl-N-alkoxy-amino moiety of this compound is a key structural feature that contributes to its utility as a linker in complex drug delivery systems. Its relative stability under physiological conditions, combined with its susceptibility to enzymatic cleavage in the targeted cellular environment, makes it an important component in the design of effective and selective ADCs like Deruxtecan. Further research into the precise synthesis and cleavage kinetics of this and similar linkers will undoubtedly contribute to the development of next-generation targeted therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Unveiling Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a specialized chemical linker critical in the development of advanced bioconjugates. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, technical specifications, and its role in the synthesis of antibody-drug conjugates (ADCs), with a focus on its application in Trastuzumab Deruxtecan.
Commercial Availability and Supplier Information
This compound is commercially available from several chemical suppliers, ensuring accessibility for research and development purposes. Key suppliers include Sigma-Aldrich (distributed under the Ambeed brand) and MedChemExpress. Researchers can procure this compound directly from these vendors' online catalogs.
Technical Data Summary
For ease of comparison, the quantitative data for this compound is summarized in the table below. This information is critical for experimental planning and execution.
| Property | Value | Source |
| CAS Number | 1599440-07-9 | Sigma-Aldrich, MedChemExpress |
| Molecular Formula | C27H26N2O6 | Sigma-Aldrich, MedChemExpress |
| Molecular Weight | 474.51 g/mol | Sigma-Aldrich, MedChemExpress |
| Purity | 95% - 98.47% | Sigma-Aldrich, MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage Conditions | 2-8°C, sealed in a dry environment | Sigma-Aldrich, MedChemExpress |
A certificate of analysis from MedChemExpress confirms the structure and purity through 1H NMR and LCMS data.[1]
Role as a Linker in Antibody-Drug Conjugates (ADCs)
This compound serves as a crucial component in the construction of antibody-drug conjugates (ADCs). Contrary to some initial classifications, its primary application is not within Proteolysis Targeting Chimeras (PROTACs), but as a linker in ADCs like Trastuzumab Deruxtecan (Enhertu®).[2] In this context, the linker connects the monoclonal antibody, which provides tumor-targeting specificity, to the cytotoxic payload. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cells.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate
The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) such as Trastuzumab Deruxtecan, where a linker like this compound would be incorporated.
Signaling Pathway: The Role of HER2 in Cancer
Trastuzumab Deruxtecan, which incorporates a linker derived from this compound, targets the Human Epidermal Growth Factor Receptor 2 (HER2). The diagram below illustrates the HER2 signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Linker
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in an appropriate solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Monitor the reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the second Fmoc-protected amino acid derivative.
-
Monitor the reaction and wash the resin.
-
-
Modification and Cleavage:
-
Further modifications to the N-terminus or side chains can be performed at this stage.
-
Cleave the linker from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a solution containing trifluoroacetic acid (TFA)).
-
-
Purification: Purify the crude linker using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry and NMR.
Note: This is a generalized protocol. The specific reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.
This technical guide serves as a foundational resource for researchers working with this compound. For specific applications and detailed experimental procedures, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.
References
spectral data for Fmoc-Gly-NH-CH2-O-CH2-Cbz (NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2-Cbz is a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected glycine unit, a flexible ether-containing spacer, and a carboxybenzyl (Cbz) protected amine. This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Fmoc group allows for standard solid-phase or solution-phase peptide coupling strategies, while the Cbz group provides orthogonal protection of a terminal amine.
This technical guide provides an overview of the available spectral data for this compound and outlines a general experimental approach for its synthesis and characterization.
Spectral Data
Detailed, publicly available experimental ¹H NMR and mass spectrometry data for this compound is limited. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the expected structure.[1] The molecular formula is C₂₇H₂₆N₂O₆, with a molecular weight of 474.51 g/mol .[1]
Note: The following tables present hypothetical but representative spectral data based on the known structure of the molecule and typical values for similar compounds. This data is for illustrative purposes and should not be considered as experimentally verified for this compound.
Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Fmoc Ar-H |
| 7.62 | d | 2H | Fmoc Ar-H |
| 7.41 | t | 2H | Fmoc Ar-H |
| 7.30-7.38 | m | 7H | Fmoc Ar-H, Cbz Ar-H |
| 5.60 | t | 1H | NH (Gly) |
| 5.15 | s | 2H | Cbz CH₂ |
| 4.88 | s | 2H | O-CH₂-N |
| 4.45 | d | 2H | Fmoc CH₂ |
| 4.25 | t | 1H | Fmoc CH |
| 4.02 | d | 2H | Gly CH₂ |
| 3.95 | s | 2H | O-CH₂-O |
Table 2: Representative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole |
| Calculated m/z [M+H]⁺ | 475.18 |
| Observed m/z [M+H]⁺ | 475.2 |
| Calculated m/z [M+Na]⁺ | 497.16 |
| Observed m/z [M+Na]⁺ | 497.2 |
Experimental Protocols
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. The following represents a logical, generalized workflow for the synthesis.
General Synthesis Workflow
The synthesis of this compound can be envisioned as a multi-step process involving the coupling of three key fragments: Fmoc-glycine, a central linker unit, and a Cbz-protected aminomethanol.
Step 1: Synthesis of the Central Linker A suitable starting material, such as 1,3-dioxolane, can be manipulated to introduce the necessary functional groups.
Step 2: Introduction of the Cbz-protected Amine Benzyl carbamate can be reacted with a functionalized central linker to introduce the Cbz-protected amine.
Step 3: Coupling with Fmoc-Glycine The final step involves the coupling of Fmoc-glycine to the other terminus of the linker. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Purification: The final product would require purification, likely via column chromatography on silica gel, to isolate the desired compound from reaction byproducts and unreacted starting materials.
Characterization: The structure and purity of the synthesized this compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Signaling Pathways and Applications
This compound is primarily used as a linker in the construction of PROTACs and ADCs. In this context, it does not have a direct role in signaling pathways itself but rather serves as a crucial component to connect a warhead molecule (which binds to a target protein) to an E3 ligase ligand (in PROTACs) or an antibody (in ADCs). The flexibility and chemical properties of the linker can significantly influence the efficacy of the final conjugate.
The logical relationship for its application in a PROTAC is depicted below.
Caption: Logical relationship of the linker in a PROTAC molecule.
References
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-Gly-NH-CH2-O-CH2-Cbz to a Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker to a payload molecule. This linker system is frequently employed in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the deprotection of the Cbz (carboxybenzyl) group to reveal a carboxylic acid, followed by the coupling of this activated linker to an amine-containing payload.
The key steps involve:
-
Cbz Deprotection: Removal of the Cbz protecting group from the linker to expose a terminal carboxylic acid.
-
Carboxylic Acid Activation and Coupling: Activation of the newly formed carboxylic acid and subsequent amide bond formation with an amine-functionalized payload.
Several common coupling reagents and conditions are presented to provide flexibility depending on the nature of the payload and available laboratory resources.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling of a deprotected Fmoc-Gly-NH-CH2-O-CH2-COOH linker to a generic amine-containing payload. The data is compiled from literature precedents involving similar peptide-linker conjugations.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) |
| HATU | None | DIPEA | DMF | 1 - 4 hours | 85 - 95 | >95 |
| HBTU | HOBt | DIPEA | DMF | 2 - 6 hours | 80 - 90 | >95 |
| PyBOP | None | DIPEA | DMF | 2 - 8 hours | 80 - 90 | >95 |
| EDC | NHS | None/DIPEA | DCM/DMF | 4 - 12 hours | 70 - 85 | >90 |
Table 2: Cbz Deprotection Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| 10% Pd/C | H₂ (balloon) | Methanol, Ethanol, or THF | Room Temperature | 2 - 6 hours | 90 - 99 |
| 10% Pd/C | Ammonium formate | Methanol | Room Temperature | 4 - 8 hours | 85 - 95 |
Experimental Protocols
Protocol 1: Cbz Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to yield Fmoc-Gly-NH-CH2-O-CH2-COOH.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, THF)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate) to the solution.
-
Seal the flask and flush the system with hydrogen gas.
-
Maintain a hydrogen atmosphere using a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product, Fmoc-Gly-NH-CH2-O-CH2-COOH, which can be used in the next step without further purification if desired.
Protocol 2: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using HATU
This protocol details the coupling of the deprotected linker to a payload with a primary or secondary amine.
Materials:
-
Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)
-
Amine-containing payload
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add the amine-containing payload (1 to 1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC.
Protocol 3: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using EDC/NHS
This protocol provides an alternative coupling method using a carbodiimide reagent.
Materials:
-
Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)
-
Amine-containing payload
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine-containing payload (1 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or preparative HPLC.
Mandatory Visualization
Caption: Workflow for the deprotection and coupling of the Fmoc-linker to a payload.
Caption: Chemical reaction scheme for the amide bond formation.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Fmoc-Gly-NH-CH₂-O-CH₂-Cbz
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Potential Applications
The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz incorporates key functional groups for peptide synthesis: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for temporary N-terminal protection, a glycine residue, and a carboxybenzyl (Cbz) group, which can serve as a stable C-terminal protecting group. The primary application of this molecule in the context of solid-phase synthesis would be as a cleavable linker, particularly for the generation of peptide acids.
Potential Applications:
-
Synthesis of C-terminally protected peptide fragments: The Cbz group can be cleaved under specific hydrogenolysis conditions, which are orthogonal to the acid-labile cleavage of side-chain protecting groups and the base-labile removal of the Fmoc group. This allows for the synthesis and cleavage of a fully protected peptide from the solid support.
-
Convergent peptide synthesis: Protected peptide fragments synthesized using this linker can be used in solution-phase ligation to construct larger proteins.
-
Drug Conjugation: The linker structure is reminiscent of those used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), suggesting its potential as a building block in the synthesis of such therapeutic modalities.
Hypothetical Experimental Protocols
The following protocols are generalized and should be optimized for specific peptide sequences and scales.
Immobilization of the Linker onto a Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the esterification of the Cbz-protected carboxylic acid of a modified version of the linker (where the Cbz is replaced by a free carboxylic acid) to a hydroxymethyl resin. For the provided molecule, an alternative strategy of attaching a precursor to the resin would be necessary. For the purpose of this hypothetical protocol, we will assume a derivative, Fmoc-Gly-NH-CH₂-O-CH₂-COOH, is used for attachment.
Materials:
-
Fmoc-Gly-NH-CH₂-O-CH₂-COOH
-
Wang Resin (or other hydroxymethyl-functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Wang resin (1 g, 0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve Fmoc-Gly-NH-CH₂-O-CH₂-COOH (4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (4 eq.) and DMAP (0.1 eq.) to the dissolved linker.
-
Add the activation mixture to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a spectrophotometric analysis of the fulvene liberated upon Fmoc deprotection of a small, known mass of resin.
Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps of deprotection, activation, and coupling for the elongation of the peptide chain.
Materials:
-
Linker-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, DCM
Procedure (per coupling cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Cleavage of the Peptide from the Resin
The cleavage strategy depends on whether a fully protected or a deprotected peptide is desired.
2.3.1. Cleavage with Side-Chain Deprotection (TFA Cleavage)
This method will cleave the peptide from a TFA-labile linker (if one were used in an alternative strategy) and remove most common acid-labile side-chain protecting groups. The Cbz group on the linker would likely remain intact under these conditions.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
2.3.2. Cleavage to Yield a Cbz-Protected Peptide (Hydrogenolysis)
This method would be specific to cleaving the Cbz group, leaving the peptide attached to the resin if the primary linkage is stable to these conditions, or cleaving the entire peptide-linker construct if the initial resin linkage is also susceptible. Assuming the goal is to cleave the Cbz group to release the peptide, the following is a general procedure.
Materials:
-
Peptide-bound resin
-
Palladium on carbon (Pd/C, 10%)
-
Solvent: DMF, Methanol, or a mixture
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add a catalytic amount of Pd/C.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the suspension under a hydrogen atmosphere for 12-24 hours.
-
Filter the reaction mixture to remove the resin and catalyst.
-
Evaporate the solvent to obtain the peptide.
Data Presentation
As no experimental data has been published for the solid-phase use of this specific linker, the following table is a template for how quantitative data should be presented once experiments are conducted.
| Parameter | Value | Units | Notes |
| Resin Type | Wang | - | |
| Initial Resin Loading | 0.8 | mmol/g | |
| Linker Loading Efficiency | TBD | % | Determined by Fmoc analysis |
| Final Crude Peptide Yield | TBD | mg | |
| Crude Peptide Purity | TBD | % | Determined by RP-HPLC |
| Final Purified Peptide Yield | TBD | mg | |
| Overall Yield | TBD | % |
TBD: To Be Determined experimentally.
Visualizations
Workflow for Linker Immobilization and Peptide Elongation
Caption: General workflow for resin preparation and peptide synthesis.
Decision Pathway for Peptide Cleavage
Caption: Cleavage strategy based on the desired final peptide product.
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecular constructs such as antibody-drug conjugate (ADC) linkers. The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz represents a key building block, incorporating a glycine residue, an ether-containing linker, and a carboxybenzyl (Cbz or Z) protected amine. The successful deprotection of the Fmoc group without compromising the integrity of the Cbz group or the ether linkage is paramount for the successful progression of the synthetic route.
This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, summarizing various conditions and presenting quantitative data where available. The stability of the Cbz group and the ether linkage under standard and alternative deprotection conditions is a key consideration. The Cbz group is generally stable to the basic conditions used for Fmoc removal, making the two groups orthogonal.[1][2] However, prolonged exposure to harsh basic conditions should be avoided to prevent any potential side reactions. Ether linkages are generally stable to the basic reagents used for Fmoc deprotection.
Standard Fmoc Deprotection Conditions
The most widely used method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][4]
Mechanism of Fmoc Deprotection: The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to prevent its reaction with the newly liberated amine.[2][5]
Table 1: Standard Fmoc Deprotection Protocols
| Parameter | Condition A | Condition B |
| Reagent | 20% (v/v) Piperidine in DMF | 50% (v/v) Piperidine in DMF |
| Reaction Time | 2 x 10 minutes | 1 x 5-10 minutes |
| Temperature | Room Temperature | Room Temperature |
| Washes | DMF (3-5 times) | DMF (3-5 times) |
Alternative Fmoc Deprotection Conditions
While piperidine is highly effective, concerns over its toxicity and potential to cause side reactions such as aspartimide formation in sensitive sequences have led to the development of alternative reagents.[6]
Table 2: Alternative Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration & Solvent | Typical Reaction Time | Key Advantages & Considerations |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | 2 x 5 minutes | Reduced diketopiperazine formation, faster kinetics.[6] |
| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 10 minutes | Similar kinetics to piperidine, less toxic.[7] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) in DMF | 2 x 5 minutes | Strong, non-nucleophilic base; can be faster but may increase risk of side reactions if not used cautiously. |
| Pyrrolidine | 20% (v/v) in various solvents | 2 x 10 minutes | Efficient in less polar solvents, but may be more nucleophilic.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
Materials:
-
Fmoc-Gly-NH-CH₂-O-CH₂-Cbz immobilized on a solid support (e.g., resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reaction vessel with a sintered glass filter
Procedure:
-
If the substrate is on a solid support, swell the resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next synthetic step (e.g., coupling of the next amino acid).
Protocol 2: Alternative Fmoc Deprotection using Piperazine/DBU in NMP
Materials:
-
Fmoc-Gly-NH-CH₂-O-CH₂-Cbz immobilized on a solid support
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in NMP
-
Washing solvent: NMP
Procedure:
-
If the substrate is on a solid support, swell the resin in NMP for 30 minutes.
-
Drain the NMP from the reaction vessel.
-
Add the 5% piperazine / 2% DBU in NMP solution to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with NMP (5 x 10 mL per gram of resin).
-
Proceed to the next synthetic step.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fmoc deprotection of a substrate on a solid support.
Caption: General workflow for Fmoc deprotection on a solid support.
Signaling Pathways and Logical Relationships
The choice of deprotection conditions can be guided by a decision-making process that considers the stability of other protecting groups and the desired reaction efficiency.
Caption: Decision tree for selecting an Fmoc deprotection protocol.
Conclusion
The Fmoc deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz can be effectively achieved using standard conditions with 20% piperidine in DMF. The Cbz group and the ether linkage within the molecule are expected to be stable under these conditions. For syntheses where side reactions or reagent toxicity are a concern, alternative reagents such as piperazine/DBU or 4-methylpiperidine offer viable and efficient options. It is always recommended to perform a small-scale test reaction to optimize the deprotection conditions for a specific substrate and synthetic setup. Monitoring the reaction progress by techniques such as HPLC can ensure complete deprotection and high purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Removal of the Cbz Group from an Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective removal of the carboxybenzyl (Cbz) protecting group from the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker. This process is a critical step in various synthetic strategies, particularly in the fields of peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The orthogonality of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the Cbz group, which is susceptible to hydrogenolysis or acidic cleavage, allows for the sequential deprotection and functionalization of molecules.
Introduction to Orthogonal Protection
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. An ideal protecting group strategy involves "orthogonality," which is the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1] The Fmoc and Cbz protecting groups are a classic example of an orthogonal pair. The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the Cbz group is stable to these conditions but can be removed by catalytic hydrogenolysis or treatment with strong acids.[1] This differential reactivity is fundamental to the strategic assembly of complex molecules.
Methods for Cbz Group Removal
The primary methods for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-catalyzed removal. The choice of method depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond of the carbamate.
1. Catalytic Hydrogenation with H₂ Gas: This is the traditional method where the substrate is reacted with hydrogen gas in the presence of a palladium catalyst.
2. Catalytic Transfer Hydrogenation: This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[2][3][4]
Acid-Catalyzed Cleavage
Strong acids can also be used to remove the Cbz group. This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenolysis (e.g., sulfur-containing residues). Common acidic reagents include hydrogen bromide in acetic acid (HBr/AcOH), and more recently, combinations of Lewis acids and fluorinated alcohols like aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP).[5][6][7]
Comparative Data for Cbz Deprotection Methods
The following table summarizes quantitative data from various studies on the efficiency of different Cbz deprotection methods on peptide-related substrates. While specific data for the this compound linker is not extensively published, the presented data on analogous systems provides a valuable comparison of the expected yields and reaction times.
| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Substrate | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Cbz-protected peptide | 1-4 h | >95 | General knowledge |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Cbz-protected peptide | 10-60 min | 90-98 | [2] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Z-Gly-Gly | - | 95 | [4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Cbz-protected peptides | 30-60 min | High | [3] |
| Catalytic Transfer Hydrogenation | 10% Pd/CaCO₃ | H₂ (in-situ) | Cbz-protected peptide | 1 cycle (flow) | 93 | [8] |
| Acid-Catalyzed Cleavage | HBr/AcOH | - | Cbz-protected peptide | 1-2 h | Variable | General knowledge |
| Acid-Catalyzed Cleavage | AlCl₃/HFIP | - | N-Cbz-amines | 2-16 h | High | [6][7] |
| Acid-Catalyzed Cleavage | IPA·HCl | - | Cbz-protected amine | 4 h | High | [5] |
Experimental Protocols
Protocol 1: Cbz Removal by Catalytic Hydrogenation with H₂ Gas
This protocol describes the standard procedure for Cbz deprotection using hydrogen gas and a palladium catalyst.
Materials:
-
This compound linker
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound linker in an appropriate solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Cbz Removal by Catalytic Transfer Hydrogenation
This protocol offers a safer alternative to using hydrogen gas.
Materials:
-
This compound linker
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound linker in an appropriate solvent (e.g., MeOH or EtOH) in a round-bottom flask under an inert atmosphere.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Add the hydrogen donor:
-
Ammonium formate: Add 5-10 equivalents of solid ammonium formate to the mixture.
-
Formic acid: Cautiously add 5-10 equivalents of formic acid to the mixture.
-
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 10-60 minutes).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a neutral solvent may be necessary to remove residual acid.
Protocol 3: Cbz Removal by Acid-Catalyzed Cleavage with AlCl₃/HFIP
This protocol is suitable for substrates that are incompatible with hydrogenolysis.[6][7]
Materials:
-
This compound linker
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the this compound linker in HFIP in a round-bottom flask.
-
Add anhydrous AlCl₃ (typically 3 equivalents) to the solution at room temperature. The reaction mixture may be a suspension.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (reaction times can vary from 2 to 16 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: Experimental workflow for Cbz group removal.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. tdcommons.org [tdcommons.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Incorporation of Fmoc-Gly-NH-CH2-O-CH2-Cbz into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids and linker molecules into peptide sequences is a cornerstone of modern drug development, enabling the creation of novel therapeutics such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Fmoc-Gly-NH-CH2-O-CH2-Cbz is a valuable building block that serves as a linker, often utilized in the synthesis of complex bioconjugates like Deruxtecan. This molecule features a glycine unit, an N-substituted aminomethyl ether moiety, and a C-terminal benzyloxycarbonyl (Cbz) protecting group. Its structure allows for the extension of a peptide chain while providing a handle for further modification or conjugation.
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The protocols are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1599440-07-9 | [1] |
| Molecular Formula | C27H26N2O6 | [2] |
| Molecular Weight | 474.51 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥95% | [1] |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Experimental Protocols
The incorporation of this compound into a growing peptide chain on a solid support can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols outline the necessary steps, reagents, and conditions.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal functionality)
-
Fmoc-amino acids
-
This compound
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diisopropyl ether (IPE)
-
-
Cleavage Cocktail (e.g., Reagent K):
-
Trifluoroacetic acid (TFA) (92.5%)
-
Water (2.5%)
-
Triisopropylsilane (TIS) (2.5%)
-
Thioanisole (2.5%)
-
-
Analytical Equipment:
-
High-performance liquid chromatography (HPLC)
-
Mass spectrometer (e.g., ESI-MS)
-
Protocol 1: Standard Coupling of this compound
This protocol describes the manual coupling of this compound to a deprotected N-terminal amine of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate this compound (2.0 eq.) with DIC (2.0 eq.) and HOBt (2.0 eq.) in DMF for 15-20 minutes.
-
Alternatively, use a pre-activation mixture of HATU (1.95 eq.) and DIPEA (2.0 eq.) in DMF.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.
-
Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added linker and couple the next Fmoc-amino acid.
Protocol 2: Post-Synthesis Cleavage and Purification
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Data Presentation
The following table summarizes the key parameters for the incorporation of this compound. The values are representative and may require optimization based on the specific peptide sequence.
| Parameter | Recommended Value | Notes |
| Equivalents of Linker | 2.0 - 3.0 | Relative to the resin loading. |
| Coupling Reagent | HATU/DIPEA or DIC/HOBt | HATU is generally more efficient for sterically hindered couplings. |
| Equivalents of Coupling Reagent | 1.95 - 3.0 | |
| Coupling Time | 2 - 4 hours | Monitor with a Kaiser test for completion. |
| Solvent | DMF | Ensure anhydrous, peptide synthesis grade. |
| Typical Coupling Efficiency | >95% | As determined by HPLC analysis of a cleaved test peptide. |
| Overall Yield (after purification) | Sequence-dependent | Generally expected to be in the range of 10-30% for moderately sized peptides. |
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Incorporation
Caption: Workflow for incorporating the linker into a peptide sequence.
Logical Relationship of Components
References
Application Notes and Protocols for the Purification of Fmoc-Gly-NH-CH2-O-CH2-Cbz Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a bifunctional linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of such linkers is critical for the successful and reproducible synthesis of the final therapeutic agent. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these hydrophobic Fmoc-protected compounds.[1] This protocol outlines the necessary steps, from sample preparation to purification and analysis, to obtain a highly purified product. A certificate of analysis for a commercial batch of this compound indicates that a purity of 98.47% can be achieved using HPLC.[2]
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a UV detector |
| Column | C18 reverse-phase column |
| Particle Size | 5 µm |
| Pore Size | 100 - 300 Å |
| Dimensions | 4.6 x 150 mm (Analytical) to 21.2 x 250 mm (Preparative) |
Table 2: Mobile Phase Composition and Gradient Program
| Mobile Phase | Composition |
| A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program (Analytical) | 5% to 65% B over 30 minutes |
| Gradient Program (Preparative) | A shallow gradient optimized around the elution point determined from the analytical run |
| Flow Rate (Analytical) | 1.0 mL/min |
| Flow Rate (Preparative) | Dependent on column diameter (e.g., 10-20 mL/min) |
| Detection Wavelength | 220 nm and 265 nm (for Fmoc group) |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and to ensure optimal separation.
-
Dissolution: Dissolve the crude lyophilized this compound in a minimal amount of a strong solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration suitable for injection (typically 1-5 mg/mL for analytical and higher for preparative, depending on column capacity). Ensure the final solution is clear. If precipitation occurs, adjust the solvent composition or concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Method
An initial analytical run is essential to determine the retention time of the target compound and to assess the impurity profile.
-
System Equilibration: Equilibrate the C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm for the peptide backbone and 265 nm for the Fmoc protecting group.
-
Data Analysis: Identify the peak corresponding to this compound and note its retention time. Integrate the peak areas to determine the purity of the crude product.
Preparative HPLC Method
Based on the analytical results, a preparative method can be developed to isolate the pure compound.
-
System and Column Preparation: Install a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) and equilibrate the system with the starting mobile phase conditions.
-
Gradient Optimization: Modify the gradient to be shallower around the retention time of the target compound to maximize resolution from closely eluting impurities. For example, if the compound elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Sample Loading: Inject the filtered, crude sample onto the preparative column. The injection volume will depend on the column size and the concentration of the sample.
-
Fraction Collection: Collect fractions as the target peak elutes. The collection can be triggered by the UV signal.
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine which fractions contain the pure product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.
Visualizations
Caption: Workflow for the purification of this compound by HPLC.
Caption: Logical relationship of components in the HPLC purification process.
References
Application Notes and Protocols for the Analytical Characterization of Fmoc-Gly-NH-CH2-O-CH2-Cbz Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2-Cbz is a bifunctional linker molecule integral to modern drug development and peptide chemistry. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine residue allows for its application in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under basic conditions.[1][2] The benzyloxycarbonyl (Cbz) protecting group, on the other hand, is typically removed by hydrogenolysis.[1] This orthogonal protection scheme makes the molecule a valuable building block in the synthesis of more complex structures, such as peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[][4][5][6][7]
The precise analytical characterization of this compound is crucial to ensure the identity, purity, and stability of this key synthetic intermediate, which directly impacts the quality and efficacy of the final therapeutic agent. This document provides detailed protocols for the analytical characterization of this molecule using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 7,10-Dioxa-2,5-diazaundecanoic acid, 4,9-dioxo-11-phenyl-, 9H-fluoren-9-ylmethyl ester | MedChemExpress Certificate of Analysis |
| Molecular Formula | C27H26N2O6 | MedChemExpress Certificate of Analysis |
| Molecular Weight | 474.51 g/mol | MedChemExpress Certificate of Analysis |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
| Purity (by HPLC) | ≥95% (typical) | Sigma-Aldrich |
| Storage Conditions | 2-8°C, sealed from moisture | Sigma-Aldrich |
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Fmoc-protected compounds. The following protocol is a general guideline and may require optimization for specific instrumentation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 mm x 100 mm).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be a linear increase from 30% to 100% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm, where the Fmoc group has a strong absorbance.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
Expected Results:
A successful separation should yield a major peak corresponding to the this compound molecule. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally expected for high-quality material.
Analytical Workflow for this compound Characterization
Caption: A flowchart illustrating the general workflow for the analytical characterization of this compound.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the target compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to couple the separation power of HPLC with the detection capabilities of MS.
Experimental Protocol:
-
Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.
-
LC Conditions: Similar to the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI is generally suitable for this molecule.
-
Scan Range: A scan range of m/z 100-1000 should be sufficient to observe the molecular ion.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimize for best signal, usually in the range of 20-40 V.
-
Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.
-
Expected Results:
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 475.51. Other adducts, such as [M+Na]+ at m/z 497.49, may also be observed. The observed mass should be consistent with the calculated molecular weight of 474.51.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed structural confirmation of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment (e.g., with proton decoupling).
-
2D NMR (optional): COSY and HSQC experiments can be performed to aid in peak assignments.
-
Expected Results:
The ¹H NMR spectrum will show characteristic signals for the protons of the Fmoc group (aromatic region, ~7.3-7.9 ppm), the glycine residue, the linker, and the Cbz group (aromatic region, ~7.3 ppm, and the benzylic CH2, ~5.1 ppm). The ¹³C NMR spectrum will similarly display distinct signals for all carbon atoms in the molecule. The integration of the proton signals should be consistent with the number of protons in each part of the molecule. A Certificate of Analysis for this compound has confirmed that the 1H NMR spectrum is consistent with its structure.
Summary of Quantitative Data
| Parameter | Method | Result |
| Molecular Weight | Calculated | 474.51 g/mol |
| [M+H]⁺ | Mass Spectrometry (ESI) | Expected at m/z 475.51 |
| Purity | HPLC (UV, 254 nm) | ≥95% |
Application of this compound in PROTAC Synthesis
Caption: A diagram showing the conceptual role of this compound as a linker precursor in the synthesis of a PROTAC molecule.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC, Mass Spectrometry, and NMR spectroscopy allows for the unambiguous confirmation of the molecule's identity, purity, and structure. Adherence to these protocols is essential for ensuring the quality of this critical building block in the development of advanced therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 6. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz | ADC连接子 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-CH2-Cbz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-NH-CH2-O-CH2-Cbz is a specialized amino acid derivative and linker molecule commonly employed in peptide synthesis and the development of complex biomolecules. Its structure incorporates the acid-stable but base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and a benzyloxycarbonyl (Cbz) group, providing orthogonal protection that is valuable in multi-step synthetic strategies. This document provides detailed protocols and handling instructions for the effective use of this reagent in research and development settings, with a focus on its application as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Storage
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Property | Value |
| Molecular Formula | C27H26N2O6 |
| Molecular Weight | 474.51 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Storage (Solid) | 4°C, sealed from moisture. |
| Storage (In solution) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles. |
| Solubility | Soluble in common organic solvents like DMF, NMP, and DMSO. |
Experimental Protocols
General Handling and Preparation of Stock Solutions
Caution: For research use only. Not for medical applications. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
Protocol for Preparing a Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of an appropriate solvent (e.g., DMF or NMP) to the vial to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling reagents: HATU (or HBTU/HOBt) and DIPEA (or NMM)
-
Solvents: DMF, DCM
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, IPA
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) and DCM (2-3 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
Cleavage of Protecting Groups
The orthogonal protecting groups (Fmoc and Cbz) can be selectively removed.
Fmoc Group Removal:
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the peptide-resin with the reagent for 15-20 minutes at room temperature.
Cbz Group Removal:
-
Reagent: Catalytic hydrogenation (e.g., H2, Pd/C) or strong acid (e.g., HBr in acetic acid). Hydrogenolysis is a milder method.
-
Procedure (Hydrogenolysis):
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
Application Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Fmoc-Gly-NH-CH2-O-CH2-Cbz
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-Gly-NH-CH2-O-CH2-Cbz during solid-phase peptide synthesis (SPPS). This document provides a comprehensive resource with troubleshooting guides and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common and widely accepted method for the removal of the Fmoc group is treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] A standard procedure involves a two-step treatment: a brief initial treatment for 1-2 minutes, followed by a longer treatment of 5-10 minutes.[1]
Q2: What are the primary causes of incomplete Fmoc removal?
A2: Several factors can lead to incomplete Fmoc deprotection. The primary causes include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate, which can physically obstruct the Fmoc group, making it inaccessible to the deprotection reagent.[1][2] This is a sequence-dependent issue.[1]
-
Steric Hindrance: Bulky side-chain protecting groups located near the N-terminus can sterically hinder the approach of the piperidine molecule to the Fmoc group.[1][3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents to the growing peptide chain, leading to inefficient reactions.[1]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency.[2] Incorrect deprotection times or reagent volumes can also contribute to this issue.[2]
Q3: How can I detect incomplete Fmoc removal?
A3: There are several qualitative and quantitative methods to detect and assess the efficiency of Fmoc deprotection:
-
UV-Vis Spectrophotometry: This quantitative method monitors the progress of the deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage.[1] This adduct has a characteristic absorbance maximum around 301 nm.[1][4]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines.[1][2] A positive result (blue color) indicates successful Fmoc removal, while a negative or weak result suggests incomplete deprotection.[1][2]
-
HPLC Analysis: After cleavage of a small sample of the peptide-resin, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to identify the presence of the Fmoc-protected peptide.[1][3] The incomplete deprotection will be indicated by a peak corresponding to the mass of the peptide with the Fmoc group still attached (+222.24 Da).[3]
Troubleshooting Guide
Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to the mass of the Fmoc-protected peptide, or the Kaiser test is negative after the deprotection step.
This is a classic indication of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Solvent Wash: Thoroughly wash the peptide-resin with DMF (3 times) to remove any residual reagents from the previous step.[2]
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is completely covered. Agitate the mixture for 2 minutes.[1]
-
Drain: Drain the deprotection solution.[1]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene adduct.[1][5]
Protocol 2: UV Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc removal.[1]
-
Collect the filtrate from the second deprotection step of Protocol 1.[1]
-
Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF).[1]
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.[1]
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law. The molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[1]
Protocol 3: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) after the deprotection and washing steps.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents (A, B, and C) to the resin sample in a test tube.[2]
-
Heating: Heat the test tube at 100°C for 5 minutes.[2]
-
Observation:
Protocol 4: HPLC Analysis for Incomplete Deprotection
-
Sample Collection: After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).[1]
-
Drying: Dry the resin sample under a vacuum.[1]
-
Cleavage: Prepare a cleavage cocktail appropriate for your resin and peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1] Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Precipitation: Precipitate the cleaved peptide with cold diethyl ether.[1]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC.[1]
Data Presentation
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent Cocktail | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 + 5-10 min | Standard condition.[1] |
| DBU/Piperidine in DMF | 2% (v/v) DBU, 2% (v/v) Piperidine | 2 x 5-10 min | For difficult sequences; DBU can promote aspartimide formation.[1] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to Piperidine | An alternative to piperidine.[6] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 DMF/Ethanol | Similar to Piperidine | Used in lower concentration due to solubility.[6] |
Visualizations
References
Technical Support Center: Fmoc-Glycine Coupling Optimization
Welcome to the technical support center for optimizing the coupling of Fmoc-Glycine to amine-functionalized molecules, specifically focusing on the H₂N-CH₂-O-CH₂-Cbz moiety. This guide provides detailed troubleshooting advice, frequently asked questions, comparative data, and experimental protocols to help researchers, scientists, and drug development professionals achieve high coupling efficiency.
Troubleshooting Guide
This section addresses common issues encountered during the coupling reaction.
Q1: My coupling yield is very low. What are the primary causes and how can I fix it?
A1: Low coupling yield is a frequent problem that can stem from several factors. A systematic approach is the best way to identify and solve the issue.[1][2]
-
Inefficient Activation: The conversion of the carboxylic acid of Fmoc-Gly-OH into a reactive species may be incomplete.
-
Poor Reagent Quality: Degradation of coupling reagents, Fmoc-Gly-OH, or the amine starting material due to moisture or improper storage can reduce reactivity.
-
Solution: Use fresh, high-quality reagents. Ensure solvents like DMF or NMP are anhydrous.
-
-
Sub-optimal Reaction Conditions: Incorrect stoichiometry, concentration, temperature, or reaction time can lead to poor outcomes.
-
Peptide Aggregation: Although less common with a single glycine addition, aggregation can hinder the reaction.[9][10]
Q2: How can I know if my coupling reaction has gone to completion?
A2: Monitoring the reaction is critical for successful synthesis.[8]
-
For Solid-Phase Synthesis (SPPS): The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin.[8] A positive test (intense blue beads) indicates incomplete coupling. If the beads remain yellow, the reaction is complete.[8]
-
For Solution-Phase Synthesis: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting amine. For more precise analysis, HPLC or LC-MS can be used to quantify the remaining starting materials and the formation of the desired product.
-
NMR Spectroscopy: A "cleave and analyze" approach combined with NMR can provide quantitative data on reaction conversion.[11]
Q3: I'm observing unexpected side products in my mass spectrometry analysis. What could they be?
A3: Side reactions can compete with the desired amide bond formation, reducing purity and yield.
-
Guanidinylation of the Amine: If you are using an excess of a uronium/aminium reagent like HBTU or HATU, it can react with the starting amine to form a guanidinium byproduct, which terminates the chain.[12][13][14]
-
Solution: Avoid using a large excess of the uronium reagent. Phosphonium reagents like PyBOP do not cause this side reaction.[14]
-
-
N-Acylurea Formation: When using carbodiimides (like DIC or EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[15]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this reaction?
A1: The "best" reagent depends on the specific requirements of your synthesis, such as scale, cost, and the need to avoid side reactions. For difficult couplings, HATU and COMU are often considered superior due to their high reactivity and ability to suppress side reactions.[4][16] HBTU and TBTU are also robust and effective options.[4] For a cost-effective approach, a carbodiimide like DIC combined with an additive like OxymaPure is a good choice.[17]
Q2: What is the optimal solvent and temperature?
A2: Polar aprotic solvents are standard for peptide coupling.
-
Solvents: Dimethylformamide (DMF) is the most common solvent. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative and can be better at solubilizing reactants and disrupting aggregation.[7][8]
-
Temperature: Most coupling reactions are performed at room temperature.[7] For particularly difficult couplings, gentle heating (e.g., to 40-50°C) can increase the reaction rate, but this should be done cautiously as it can also increase the risk of side reactions.[1]
Q3: What is the role of the base (e.g., DIPEA, 2,4,6-Collidine) and how much should I use?
A3: A non-nucleophilic tertiary base is required to neutralize the protonated amine and facilitate the reaction.
-
Function: The base maintains a neutral pH, ensuring the amine of the H₂N-CH₂-O-CH₂-Cbz is deprotonated and thus nucleophilic.
-
Stoichiometry: When using aminium/uronium salts like HATU or HBTU, 2 equivalents of base are typically recommended. For phosphonium salts like PyBOP, 1-2 equivalents are sufficient. The newer reagent COMU performs well with only one equivalent of base.[16][18]
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Reagent Type | Relative Efficiency | Common Side Reactions | Typical Equivalents (vs. Acid) |
| HATU | Aminium Salt | Very High[5] | Guanidinylation (if in excess)[14] | 0.95 - 1.5[12] |
| HBTU | Aminium Salt | High[4] | Guanidinylation (if in excess)[14] | 1.0 - 1.5 |
| COMU | Uronium Salt | Very High[16][19] | Minimal; water-soluble byproducts[19] | 1.0 - 1.2 |
| PyBOP | Phosphonium Salt | High | None (byproducts can be hard to remove) | 1.0 - 1.5 |
| DIC/Oxyma | Carbodiimide + Additive | Good-High | N-acylurea (minimized by Oxyma)[15] | 1.1 / 1.1 |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields, especially if initial attempts with other reagents were unsuccessful.
-
Preparation: In a reaction vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture. Allow the activation to proceed for 1-2 minutes at room temperature.[5]
-
Coupling: Add a solution of H₂N-CH₂-O-CH₂-Cbz (1.1 eq.) in DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[5]
-
Monitoring: Monitor the reaction's completion using an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once complete, quench the reaction and proceed with standard aqueous workup and purification procedures.
Protocol 2: Carbodiimide Coupling using DIC/OxymaPure
This is a cost-effective and reliable method.
-
Preparation: In a reaction vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution.
-
Amine Addition: Immediately add the H₂N-CH₂-O-CH₂-Cbz (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. The byproduct, diisopropylurea (DIU), is soluble in DMF but can be precipitated from DCM and removed by filtration if necessary.
Visualizations
Diagram 1: General Workflow for Fmoc-Glycine Coupling
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues with Peptides Containing Fmoc-Gly-NH-CH2-O-CH2-Cbz
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides incorporating the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker, a component often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
A1: this compound is a specialized linker used in the synthesis of complex biomolecules like PROTACs and ADCs.[1] It connects different functional parts of the final construct. The aggregation potential of peptides containing this linker can be attributed to a few factors:
-
Hydrophobicity of the Cbz Group: The Carboxybenzyl (Cbz) protecting group is notably hydrophobic.[2][3] Hydrophobic moieties tend to self-associate to minimize contact with polar synthesis solvents, which can initiate and promote peptide aggregation.[4]
-
Overall Hydrophobicity: The entire linker structure has a significant non-polar character, which can contribute to the overall hydrophobicity of the growing peptide chain, making it less soluble in standard solid-phase peptide synthesis (SPPS) solvents.
-
Secondary Structure Formation: As the peptide chain elongates, the presence of hydrophobic residues can drive the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets, a primary cause of aggregation.[5][6]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:
-
Resin Shrinking: The resin beads may appear shrunken or collapsed, indicating poor solvation of the peptide-resin complex.[7]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to go to completion.[5]
-
Poor Swelling of Resin: The peptide-resin may not swell adequately in the synthesis solvent, which is a sign of aggregation.[5]
-
False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test may give misleading negative results because the aggregated peptide chains can block access to the free amines.[8]
-
Broadening of UV Deprotection Peaks: In continuous-flow synthesis, a flattening and broadening of the piperidine-adduct peak during Fmoc removal is a strong indicator of aggregation.[7]
Q3: Can the choice of synthesis solvent help in mitigating aggregation?
A3: Yes, the solvent system can have a significant impact. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, more disruptive solvents can be beneficial. Dimethyl sulfoxide (DMSO) is a powerful dissociating solvent that can help break up internal aggregates within the peptide-resin matrix.[5][8] Using mixtures of solvents, such as DCM/DMF/NMP (N-Methyl-2-pyrrolidone), can also improve solvation.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve aggregation issues when working with peptides containing the this compound linker.
Problem: Incomplete Coupling or Deprotection
Initial Assessment:
-
Visual Inspection: Check for resin shrinking or clumping.
-
Monitoring: If using colorimetric tests, be aware of the potential for false negatives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete peptide synthesis reactions.
Quantitative Data Summary
The following table summarizes common strategies and their typical parameters for mitigating peptide aggregation.
| Strategy | Reagent/Condition | Typical Concentration/Setting | Key Considerations |
| Solvent Modification | Dimethyl Sulfoxide (DMSO) | 10-25% (v/v) in DMF or NMP | Can improve solvation and disrupt hydrogen bonds.[5] |
| N-Methyl-2-pyrrolidone (NMP) | As a co-solvent or replacement for DMF | Has stronger solvating properties than DMF.[5] | |
| Chaotropic Salts | Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) | 0.8 M in DMF | Wash resin before coupling or add to the coupling mixture.[8] |
| Potassium Thiocyanate (KSCN) | 4 M in DMF | A more potent chaotropic agent.[8] | |
| Elevated Temperature | Microwave Synthesis | 75-90°C | Can significantly accelerate reactions and disrupt aggregates. |
| Backbone Protection | Pseudoproline Dipeptides | Inserted at Ser or Thr residues | Disrupts β-sheet formation.[6][8] |
| Dmb/Hmb-protected Amino Acids | Inserted every 6-7 residues | Prevents backbone hydrogen bonding.[5][6] | |
| Stronger Deprotection Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in piperidine/DMF | Used for very difficult Fmoc removals.[5] |
Key Experimental Protocols
Protocol 1: Chaotropic Salt Wash
Objective: To disrupt intermolecular hydrogen bonds causing aggregation.
Methodology:
-
Preparation: Prepare a 0.8 M solution of LiCl in DMF.
-
Pre-Coupling Wash: Before the amino acid coupling step, drain the synthesis solvent from the resin.
-
Add the 0.8 M LiCl/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the chaotropic salt solution.
-
Thorough Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Incorporation of a Dmb-Gly Residue
Objective: To proactively prevent aggregation by disrupting the peptide backbone's ability to form hydrogen bonds.
Methodology:
-
Sequence Analysis: Identify a suitable location in your peptide sequence to insert a 2,4-dimethoxybenzyl (Dmb) protected glycine. This is often done every 6-7 residues in aggregation-prone sequences.[5]
-
Coupling of Fmoc-(Dmb)Gly-OH:
-
Swell and deprotect the peptide-resin as per your standard protocol.
-
Couple Fmoc-(Dmb)Gly-OH using a standard coupling reagent like HATU/DIPEA.[6]
-
-
Subsequent Coupling:
-
After Fmoc removal from the Dmb-Gly residue, the resulting secondary amine can be more difficult to acylate.
-
Use a more potent coupling reagent such as PyBrop® or HATU for the next amino acid addition, and potentially extend the coupling time or perform a double coupling.[8]
-
-
Final Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage and deprotection of the peptide. It is recommended to include a scavenger like triisopropylsilane (TIS) in the cleavage cocktail.[6]
Workflow for Aggregation Mitigation
Caption: Decision-making workflow for mitigating aggregation during SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 3. greentech.fr [greentech.fr]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Fmoc-Gly-NH-CH2-O-CH2-Cbz linker stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker in solution. This resource is intended to assist researchers in identifying and resolving potential issues during their experiments.
Introduction to the this compound Linker
The this compound linker is a specialized chemical moiety often employed in solid-phase peptide synthesis (SPPS) and for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises three key components:
-
Fmoc-Glycine: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on a glycine residue allows for stepwise peptide elongation using standard Fmoc-based SPPS chemistry.
-
N-Alkoxymethyl Amide: The -NH-CH2-O- linkage provides a degree of flexibility and is a key determinant of the linker's stability profile.
-
Benzyl Ether-Cbz: The C-terminal carbobenzyloxy (Cbz) protected benzyl ether offers a stable anchor, which under specific, typically harsh conditions, can be cleaved.
Understanding the stability of this linker under various chemical conditions is critical for successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical bonds of concern for the stability of the this compound linker?
The two primary points of potential instability within the linker are the N-alkoxymethyl amide (-NH-CH2-O-) bond and the benzyl ether (-CH2-O-CH2-Cbz) bond. The N-alkoxymethyl amide is susceptible to acidic conditions, while the benzyl ether is generally robust but can be cleaved under strong acidic or reductive conditions.
Q2: Under what conditions is the this compound linker expected to be stable?
The linker is designed to be stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and during the coupling steps of Fmoc-SPPS. The benzyl ether component provides general stability across a wide pH range.[1]
Q3: What is the most likely cause of premature cleavage of this linker during Fmoc-SPPS?
Premature cleavage is most likely to occur at the N-alkoxymethyl amide bond, especially during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support and deprotection of side chains. While the benzyl ether is generally stable to TFA, the N-alkoxymethyl amide linkage can be susceptible to acid-catalyzed hydrolysis.
Q4: Can I use stronger bases like DBU for Fmoc deprotection with this linker?
While the linker is generally stable to piperidine, the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) should be approached with caution. Prolonged exposure or elevated temperatures could potentially compromise the integrity of the linker. It is advisable to perform a small-scale test to evaluate linker stability under your specific DBU deprotection conditions.
Q5: How can I monitor the stability of the linker during my synthesis?
Linker stability can be monitored by analyzing the wash solutions after each deprotection and coupling step. By collecting these solutions and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you can detect any prematurely cleaved peptide-linker fragments.[2]
Troubleshooting Guide
This guide addresses common issues related to the instability of the this compound linker.
Issue 1: Low Yield of Final Product After Cleavage
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Premature cleavage of the N-alkoxymethyl amide bond during repeated Fmoc deprotection cycles. | 1. Collect and concentrate the piperidine wash solutions after each deprotection step. 2. Analyze the concentrated solution by HPLC or LC-MS to detect the presence of the cleaved peptide. | - Minimize the duration of piperidine exposure to the minimum time required for complete Fmoc removal. - Consider using a milder base or a lower concentration of piperidine if partial cleavage is detected. |
| Acid-lability of the N-alkoxymethyl amide during final TFA cleavage, leading to degradation. | 1. Perform a time-course study of the TFA cleavage (e.g., 1, 2, 4 hours). 2. Analyze the cleavage products at each time point by HPLC to identify the optimal cleavage time that maximizes yield and minimizes degradation. | - Use a scavenger cocktail in the TFA cleavage solution (e.g., triisopropylsilane, water) to quench reactive cationic species. - Optimize the TFA cleavage time to balance deprotection and linker integrity. |
Issue 2: Presence of Unexpected Side Products in the Final Product
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Formation of an N-acyliminium ion intermediate from the N-alkoxymethyl amide under acidic conditions, which can be trapped by nucleophiles.[] | 1. Analyze the crude product by LC-MS to identify the masses of the side products. 2. Compare the observed masses with potential adducts formed from the N-acyliminium ion and scavengers or other nucleophiles present in the cleavage mixture. | - Minimize water content in the TFA cleavage cocktail to reduce hydrolysis of the N-acyliminium ion. - Select scavengers that are less likely to form stable adducts with the N-acyliminium ion. |
| Degradation of the Cbz-protected benzyl ether. | 1. Analyze the crude product for byproducts lacking the Cbz group or showing modifications to the benzyl ether moiety. | - While generally stable, if cleavage of the benzyl ether is suspected, avoid harsh acidic conditions and prolonged reaction times. Consider alternative final cleavage strategies if the benzyl ether proves to be labile under your standard conditions. |
Quantitative Stability Data
| Condition | N-alkoxymethyl Amide Stability | Benzyl Ether Stability | Expected Overall Linker Stability |
| 20% Piperidine in DMF | Generally Stable | Stable | High |
| 95% TFA with Scavengers | Potentially Labile | Generally Stable | Moderate to High (Time-dependent) |
| Strong Reducing Agents (e.g., H₂/Pd) | Stable | Labile | Low |
| Strong Acids (e.g., HF) | Labile | Labile | Low |
Experimental Protocols
Protocol 1: Assay for Premature Linker Cleavage During Fmoc Deprotection
Objective: To quantitatively assess the stability of the linker to the basic conditions used for Fmoc removal.
Methodology:
-
Resin Preparation: A known quantity of resin-bound peptide with the this compound linker is used.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for a standard deprotection time (e.g., 2 x 10 minutes).
-
Collect Wash Solutions: The piperidine/DMF wash solutions are collected.
-
Sample Preparation:
-
The collected solution is concentrated under vacuum.
-
The residue is redissolved in a known volume of a suitable solvent (e.g., 50% acetonitrile in water).
-
A known internal standard is added for quantification.
-
-
HPLC Analysis:
-
The sample is analyzed by reverse-phase HPLC.
-
A calibration curve is generated using a known concentration of the expected prematurely cleaved peptide-linker fragment.
-
The amount of cleaved product in the wash solution is quantified.
-
Protocol 2: Time-Course Analysis of TFA Cleavage
Objective: To determine the optimal TFA cleavage time for maximizing product yield while minimizing linker degradation.
Methodology:
-
Resin Aliquoting: The fully synthesized, resin-bound peptide is divided into several equal aliquots.
-
TFA Cleavage: Each aliquot is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Time Points: The cleavage reaction for each aliquot is quenched at different time points (e.g., 0.5, 1, 2, 4, and 6 hours) by precipitating the peptide with cold diethyl ether.
-
Sample Preparation: The precipitated peptide from each time point is dissolved in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Each sample is analyzed by HPLC.
-
The peak area of the desired product and any major degradation products are monitored over time.
-
-
Data Analysis: A graph of product yield and purity versus cleavage time is plotted to determine the optimal cleavage duration.
Visualizations
Caption: Experimental workflow for peptide synthesis and troubleshooting linker stability.
Caption: Potential degradation pathway of the linker under acidic conditions.
References
troubleshooting low yield in Fmoc-Gly-NH-CH2-O-CH2-Cbz conjugation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solution-phase conjugation of Fmoc-Gly-OH to an aminomethyl-oxymethyl-Cbz linker (H₂N-CH₂-O-CH₂-Cbz).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a very low yield of my desired product, Fmoc-Gly-NH-CH2-O-CH2-Cbz. What are the most common causes?
Low yields in this conjugation are typically due to one or more of the following factors:
-
Inefficient Carboxylic Acid Activation: The first step of the coupling reaction is the activation of the carboxylic acid of Fmoc-Gly-OH. If this is incomplete, the subsequent reaction with the amine will be poor.
-
Poor Nucleophilicity of the Amine: The primary amine on the H₂N-CH₂-O-CH₂-Cbz linker may have different reactivity compared to standard amino acids.
-
Side Reactions: Several side reactions can consume starting materials or lead to undesired byproducts.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, concentration, and reaction time play a crucial role.
-
Work-up and Purification Issues: The desired product might be lost during extraction or purification steps.
Q2: How can I improve the activation of Fmoc-Gly-OH?
The choice and handling of coupling reagents are critical for efficient activation. Carbodiimides are commonly used for this type of solution-phase coupling.
Troubleshooting Inefficient Activation:
-
Reagent Quality: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are fresh and have been stored under anhydrous conditions. Carbodiimides are moisture-sensitive.
-
Use of Additives: The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives react with the activated Fmoc-Gly-OH to form a more stable active ester, which then reacts with the amine. This strategy can suppress side reactions and improve coupling efficiency.[1][2][3]
-
Pre-activation: While in-situ activation is common, pre-activating the Fmoc-Gly-OH with the coupling reagent and additive for a short period (5-15 minutes) before adding the amine can sometimes improve yields, especially with less reactive amines.[4]
Q3: My main byproduct seems to be an N-acylurea. How can I prevent this?
N-acylurea is a common byproduct in carbodiimide-mediated couplings and is formed by the rearrangement of the highly reactive O-acylisourea intermediate.[1]
Solutions:
-
Add HOBt or OxymaPure: As mentioned above, these additives form an active ester intermediate, which is less prone to rearrangement than the O-acylisourea, thereby minimizing N-acylurea formation.[1]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement side reaction.[1]
Q4: I suspect my amine component (H₂N-CH₂-O-CH₂-Cbz) is the issue. What should I consider?
The aminomethyl-oxymethyl linker, while a primary amine, may have unique steric or electronic properties affecting its reactivity.
Troubleshooting Amine Reactivity:
-
Ensure Purity: Verify the purity of your amine starting material. Impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine component (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, assuming the Fmoc-Gly-OH is the more valuable reagent. Conversely, a slight excess of the activated acid can be used if the amine is more precious.
-
Alternative Coupling Reagents: If carbodiimide reagents are proving ineffective, consider more potent coupling reagents.
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | EDC, DIC | Cost-effective, but may require additives like HOBt to suppress side reactions and racemization.[2][3] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with low risk of racemization.[1] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Provide excellent coupling efficiency and are often used for difficult couplings.[1][3] |
Q5: Could aggregation be a problem even in solution-phase synthesis?
Yes, while more common in solid-phase peptide synthesis, aggregation can still occur in solution, especially with protected amino acids that have aromatic moieties like the Fmoc group. Glycine itself can sometimes contribute to aggregation in longer sequences.[5]
Solutions:
-
Solvent Choice: Ensure your solvent (e.g., DMF, DCM) is of high purity and can fully dissolve all reactants. If solubility is an issue, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP).
-
Concentration: Running the reaction at a more dilute concentration can sometimes mitigate aggregation issues, although this may also slow down the desired reaction rate.
Q6: What are the optimal reaction conditions for this conjugation?
Finding the optimal conditions often requires some experimentation. Here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0 °C, then allow to warm to room temperature. | Lowering the initial temperature minimizes side reactions.[1] For difficult couplings, slightly elevated temperatures (e.g., up to 40-50 °C) can be explored cautiously, but this may increase the risk of side reactions. |
| Solvent | Anhydrous DMF or DCM. | These are common polar aprotic solvents for peptide coupling that provide good solubility for the reactants. Ensure they are free of amines. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | While not always strictly necessary, it prevents side reactions with atmospheric moisture and CO₂. |
| Reaction Time | 2 to 24 hours. | The reaction progress should be monitored to determine the optimal time. |
Q7: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary side reactions from prolonged reaction times.
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): This is a simple and effective way to track the consumption of the limiting starting material (e.g., Fmoc-Gly-OH) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, aliquots of the reaction mixture can be analyzed by HPLC to determine the percentage of starting materials remaining and product formed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the product's mass as it is formed.
Experimental Protocols
The following is a general, representative protocol for the solution-phase coupling of Fmoc-Gly-OH using EDC and HOBt. This should be optimized for your specific requirements.
Representative EDC/HOBt Coupling Protocol:
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add EDC (1.1 equivalents) to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
-
Coupling:
-
In a separate flask, dissolve H₂N-CH₂-O-CH₂-Cbz (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated Fmoc-Gly-OH solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or HPLC until the limiting reagent is consumed.
-
Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 0.5 M HCl) to remove any unreacted amine and base, followed by a weak base (e.g., 5% NaHCO₃) to remove unreacted Fmoc-Gly-OH and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in peptide conjugation.
Carbodiimide Coupling Reaction Pathway
Caption: The reaction mechanism of EDC/HOBt mediated peptide coupling.
References
identifying byproducts in Fmoc-Gly-NH-CH2-O-CH2-Cbz reactions by LC-MS
Welcome to the technical support center for the synthesis and analysis of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying byproducts by LC-MS during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 1: Low Yield of the Desired Product
Q: My reaction has a low yield of the target molecule, Fmoc-Gly-NH-CH₂-O-CH₂-Cbz. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors, primarily incomplete coupling reactions or degradation of the product. Here are the common causes and solutions:
-
Incomplete Coupling: The coupling of Fmoc-Gly-OH to the H₂N-CH₂-O-CH₂-Cbz linker may be inefficient.
-
Solution:
-
Optimize Coupling Reagents: Use more potent coupling reagents. While standard carbodiimides like DIC can be used, phosphonium or uronium salt-based reagents such as HBTU, HATU, or PyBOP are often more effective, especially for challenging couplings.[1][2]
-
Double Coupling: If a single coupling reaction is insufficient, perform a second coupling step with fresh reagents before proceeding.[1][2]
-
Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagents can drive the reaction to completion.[2]
-
Extend Reaction Time: For sterically hindered or less reactive amines, increasing the reaction time can improve yields.[2]
-
-
-
Aggregation: Peptides containing glycine can sometimes be prone to aggregation, which can hinder reaction kinetics.[3][4]
-
Linker Instability: The N-acyl aminal-like structure of the linker (-NH-CH₂-O-) may be susceptible to hydrolysis under acidic or basic conditions.
-
Solution:
-
pH Control: Ensure that the reaction conditions are not overly acidic or basic. During work-up, use mild aqueous washes.
-
Moisture Control: Perform the reaction under anhydrous conditions to minimize water-related side reactions.
-
-
Problem 2: Unexpected Peaks in the LC-MS Chromatogram
Q: I am observing several unexpected peaks in my LC-MS analysis. How can I identify these byproducts?
A: The presence of multiple peaks indicates the formation of impurities. The table below lists common byproducts, their potential causes, and their expected mass relative to the target product (Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, MW = 474.51 g/mol ).
| Byproduct Name | Potential Cause | Expected Mass Change |
| Fmoc-Gly-Gly-NH-CH₂-O-CH₂-Cbz | Incomplete Fmoc deprotection of a previously coupled glycine, followed by another glycine coupling. | +57.05 |
| Gly-NH-CH₂-O-CH₂-Cbz | Premature Fmoc deprotection during the reaction or work-up. | -222.23 |
| Fmoc-Dipeptide Adduct | Presence of Fmoc-Gly-Gly-OH impurity in the Fmoc-Gly-OH starting material. | +57.05 |
| N-Acylurea Adduct | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., DCC, DIC).[5][6] | Varies with carbodiimide |
| Truncated Species (H₂N-CH₂-O-CH₂-Cbz) | Incomplete coupling of Fmoc-Gly-OH. | -281.28 |
| Hydrolysis Product (Fmoc-Gly-OH) | Hydrolysis of the amide bond or the linker itself.[7][8][9][10][11] | - |
Identification Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the byproducts.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unexpected peaks to elucidate their structures. Key fragments to look for include the Fmoc group (m/z 222.1), the dibenzofulvene adduct from Fmoc cleavage (m/z 179.1), and fragments corresponding to the linker and glycine moieties.
-
Retention Time: Compare the retention times of the impurities to known standards if available. More polar impurities (e.g., hydrolyzed products) will typically elute earlier in reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this reaction?
A1: The most common sources of impurities include:
-
Incomplete Reactions: Both the coupling and deprotection steps can be incomplete, leading to truncated or deletion sequences.
-
Side Reactions of Reagents: Coupling reagents can lead to side products like N-acylurea.[5][6]
-
Starting Material Purity: Impurities in the Fmoc-Gly-OH, such as Fmoc-dipeptides, can be incorporated into the final product.
-
Product Instability: The product itself may degrade during the reaction, work-up, or storage.
Q2: How can I confirm the identity of my main product peak?
A2: To confirm the identity of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, you should:
-
Verify the Molecular Weight: The primary ion in the mass spectrum should correspond to the expected molecular weight of the product (e.g., [M+H]⁺, [M+Na]⁺).
-
Perform MS/MS Fragmentation: The fragmentation pattern should be consistent with the structure. Expect to see characteristic fragments of the Fmoc group, glycine, and the Cbz-protected linker.
-
Use a Reference Standard: If available, compare the retention time and mass spectrum of your product with a known standard.
Q3: What LC-MS method is recommended for analyzing the reaction mixture?
A3: A reversed-phase LC-MS method is generally suitable. Here is a recommended starting protocol:
| Parameter | Recommendation |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode. |
| MS Scan Mode | Full scan mode to detect all ions, with targeted MS/MS on the expected product and byproduct masses. |
This method should provide good separation of the main product from more polar and less polar impurities.
Experimental Protocols
General Synthesis Protocol for Fmoc-Gly-NH-CH₂-O-CH₂-Cbz
-
Dissolve the Linker: In a round-bottom flask, dissolve H₂N-CH₂-O-CH₂-Cbz (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Prepare the Amino Acid Solution: In a separate flask, dissolve Fmoc-Gly-OH (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in DMF.
-
Activate the Amino Acid: Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the amino acid solution and stir for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the linker solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., 5% sodium bicarbonate), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
LC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1-5 µL of the sample onto the LC-MS system.
-
LC Separation: Use the recommended LC method described in the FAQ section.
-
MS Detection: Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected product and byproducts (e.g., m/z 150-1000).
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main product and any impurities, as detailed in the troubleshooting section.
Visualizations
Caption: Experimental workflow for synthesis and LC-MS analysis.
Caption: Logical relationship between the desired product and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
Technical Support Center: Peptide Coupling and Racemization Control
This guide provides detailed information and troubleshooting advice for preventing racemization during peptide synthesis, with a specific focus on the coupling of N-Fmoc protected amino acids.
Frequently Asked Questions (FAQs)
Q1: Can racemization occur during the coupling of Fmoc-Gly-NH-CH2-O-CH2-Cbz?
A1: No. Glycine is the only amino acid that is not chiral, meaning it does not have a stereocenter (the alpha-carbon is not attached to four different groups). Because it lacks chirality, it cannot undergo racemization. However, the reaction conditions selected for this coupling are critical, as they set a precedent for subsequent couplings with chiral amino acids where racemization is a significant risk.
Q2: What is racemization in peptide synthesis and why is it a problem?
A2: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon is a major side reaction during peptide bond formation.[2] The incorporation of an incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, which in turn can reduce or eliminate its biological activity and therapeutic efficacy.[1]
Q3: What are the primary mechanisms that cause racemization during coupling?
A3: There are two main pathways through which racemization occurs:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
-
Direct Enolization (Hα Abstraction): This pathway involves the direct removal of the alpha-proton by a base, forming an achiral enolate intermediate.[1][3] This mechanism is less common but can become significant when using strongly basic conditions.[1]
Q4: Which factors are most critical for controlling racemization?
A4: Several factors influence the rate of racemization and must be carefully controlled:
-
Coupling Reagents and Additives: The choice of coupling reagent is crucial. Onium salts (like HBTU, HATU, HCTU, COMU) and carbodiimides (like DIC, DCC) are common. Using carbodiimides requires an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) to suppress racemization by forming a more stable active ester.[1][4]
-
Base Selection: The strength and steric hindrance of the base used play a significant role.[2] Stronger, less hindered bases like triethylamine (TEA) increase the risk of racemization, while weaker or more hindered bases like N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIEA), or 2,4,6-collidine are preferred.[2][5]
-
Solvent Polarity: Polar solvents can increase the rate of racemization.[1] While DMF and NMP are common, less polar alternatives may be considered for problematic couplings.[1]
-
Reaction Temperature: Higher temperatures can accelerate racemization.[5] Performing couplings at lower temperatures (e.g., 0 °C) is often recommended.[5]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component increases the opportunity for the formation of racemization-prone intermediates.[5]
Q5: Which amino acids are most susceptible to racemization?
A5: While any chiral amino acid can racemize, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are highly susceptible.[1][6] Phenylglycine (Phg) is also known to be sensitive to base-catalyzed epimerization during the coupling step.[7]
Troubleshooting Guide: Racemization and Coupling Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Diastereomeric impurities detected after coupling | Racemization of the activated amino acid. | 1. Switch Coupling Additive: If using a carbodiimide with HOBt, switch to a more effective racemization suppressant like HOAt or OxymaPure.[1] 2. Change Base: Replace strong, non-hindered bases (e.g., TEA) with a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5] 3. Lower Temperature: Perform the coupling reaction at 0 °C.[5] 4. Minimize Activation Time: Use in situ activation where the coupling reagent is added to the mixture of the amino acid and amine, rather than pre-activating the amino acid.[5] |
| Low coupling efficiency for sterically hindered residues | - Steric hindrance from bulky side chains.- Peptide aggregation on the solid support. | 1. Use a Stronger Coupling Reagent: Switch to a more powerful reagent like HATU, HCTU, or COMU.[8][9] 2. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for racemization.[6][8] 3. Disrupt Aggregation: Change the solvent to NMP or add DMSO. Sonication can also help break up aggregates.[6] |
| Guanidinylation side product observed | Use of excess uronium/aminium coupling reagents (e.g., HBTU, HATU). | This side reaction occurs when the coupling reagent reacts with the free N-terminus of the peptide, capping it.[6][10] To avoid this, pre-activate the amino acid with a stoichiometric or slight deficit of the coupling reagent before adding it to the resin.[6][9] Phosphonium-based reagents like PyBOP do not cause this side reaction.[10] |
Quantitative Data Summary
The choice of coupling additive significantly impacts the degree of racemization, especially in segment coupling strategies.
Table 1: Effect of Additives on Racemization
| Additive | % D-Isomer Formation (Example) | Efficacy in Suppressing Racemization |
|---|---|---|
| HOBt (1-hydroxybenzotriazole) | Higher | Moderate |
| HOAt (7-aza-1-hydroxybenzotriazole) | Lower | High |
| OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) | Lower | High |
| 6-Cl-HOBt | Lower | High |
Data is illustrative and sourced from comparative studies in peptide synthesis literature. Actual percentages vary based on specific reaction conditions and amino acids.[1][9]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
This protocol outlines a standard method for coupling an Fmoc-amino acid to a resin-bound amine using DIC/OxymaPure.
-
Resin Preparation: Swell the resin (containing the free amine -NH-CH2-O-CH2-Cbz) in high-purity DMF for 30-60 minutes.
-
Reagent Preparation (in a separate vessel):
-
Dissolve Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the Fmoc-amino acid/OxymaPure solution to the swollen resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Agitate the mixture gently throughout.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization by Chiral HPLC
This method is used to quantify the percentage of D-isomer in a synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard TFA cleavage cocktail.
-
Crude Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Column: Use a chiral HPLC column (e.g., amylose- or cellulose-based).
-
Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol or an aqueous buffer/acetonitrile mixture.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis: The L- and D-diastereomers will have different retention times. Integrate the peak areas for each isomer to calculate the percentage of racemization.[1]
Decision Workflow for Minimizing Racemization
The following diagram illustrates a logical workflow for selecting the appropriate coupling conditions to minimize the risk of racemization for any chiral amino acid.
Caption: Decision workflow for selecting coupling reagents and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Navigating Steric Hindrance in Reactions with Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-NH-CH2-O-CH2-Cbz. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from steric hindrance, during the use of this versatile linker in peptide synthesis and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized chemical linker.[1] The "Fmoc-Gly" portion is a glycine amino acid protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This is attached to a flexible linker chain which is terminated with a carboxybenzyl (Cbz) protecting group. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) and in the construction of PROTACs and ADCs.[1][2][3]
Q2: What are the main sources of steric hindrance when working with this molecule?
A2: Steric hindrance can arise from several features of the molecule:
-
The Fmoc Group: This is a bulky protecting group that can hinder the approach of reagents to the glycine's amine.[4]
-
The Linker Structure: While glycine itself is not sterically hindered, the entire linker structure can adopt conformations that block reactive sites, especially as it is elongated or coupled to other bulky molecules.
-
Aggregation: Glycine-rich sequences, and molecules with large aromatic groups like Fmoc, can be prone to aggregation, which significantly hinders reactions by preventing reagents from accessing the reactive sites within the aggregated chains.[5][6]
Q3: I'm observing low coupling efficiency when trying to add an amino acid to the deprotected glycine of the linker. What could be the cause?
A3: Low coupling efficiency is a common problem. Besides potential aggregation, the issue could be due to inefficient activation of the incoming amino acid or steric hindrance from the linker and the growing peptide chain. Using more potent coupling reagents like HCTU or HATU can improve efficiency for sterically hindered couplings.[7] Additionally, increasing the reaction time or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[7]
Q4: My Fmoc deprotection seems incomplete. How can I confirm this and what can I do to improve it?
A4: Incomplete Fmoc deprotection will lead to truncated sequences.[7] You can monitor the completion of the deprotection step using a Kaiser (ninhydrin) test, which detects free primary amines on the resin.[7] A negative result (colorless beads) after deprotection indicates the Fmoc group was not fully removed. To improve deprotection, you can increase the deprotection time with 20% piperidine in DMF to 20-30 minutes and ensure your piperidine solution is fresh.[7] For particularly difficult cases, stronger bases like DBU can be used, often in combination with a small amount of piperidine.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete Fmoc Deprotection: The bulky Fmoc group can be difficult to remove completely.[7][9] | 1. Increase deprotection time (e.g., to 20-30 minutes).[7]2. Use fresh 20% piperidine in DMF.[7]3. Consider using a stronger base system like DBU/piperidine for difficult deprotections.[8]4. Monitor deprotection completion with a Kaiser test.[7] |
| Inefficient Coupling: Steric hindrance from the linker and growing peptide chain can slow down coupling reactions.[5] | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[7][10]2. Perform a "double coupling" by repeating the coupling step.[7]3. Increase the concentration of the amino acid and coupling reagents.[7] | |
| Peptide Aggregation: Hydrophobic interactions between molecules can lead to aggregation, blocking reactive sites.[5][6] | 1. Use high-swelling resins to improve solvent accessibility.[6]2. Incorporate chaotropic salts like LiCl to disrupt secondary structures.[6] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure to couple the next amino acid after deprotection. | 1. Optimize coupling conditions as described above.2. After coupling, "cap" any unreacted amino groups with acetic anhydride to terminate the incomplete chain, which simplifies purification.[6] |
| Difficulty in Purifying the Final Product | Formation of Byproducts: Side reactions can lead to a complex mixture of products. | 1. Ensure complete deprotection and coupling at each step to minimize deletion sequences.2. Use capping to terminate unreacted chains.[6]3. Optimize the cleavage cocktail and use appropriate scavengers to prevent side reactions during cleavage from the resin.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Suspend the resin-bound peptide in a reaction vessel.
-
Add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF), using approximately 10 mL per gram of resin.[12]
-
Agitate the mixture at room temperature for an initial 2 minutes.[12]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.[12]
-
Agitate the mixture for an additional 5-10 minutes at room temperature.[12] For hindered sequences, this time can be extended to 20-30 minutes.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine.[7][12]
-
(Optional but recommended) Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.[7]
Protocol 2: HCTU/DIPEA Coupling of the Next Amino Acid
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HCTU (3 equivalents) in DMF.[7]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid. Mix for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected, resin-bound linker.
-
Agitate the mixture at room temperature for 30-60 minutes. For potentially hindered couplings, extend this time to 2 hours or perform a double coupling.[7]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[7]
-
(Optional but recommended) Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling reaction.[7]
Visualizing the Workflow
Caption: Standard solid-phase peptide synthesis cycle.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Enhancing the Solubility of Fmoc-Gly-NH-CH2-O-CH2-Cbz Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-Gly-NH-CH2-O-CH2-Cbz conjugates. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Problem: My this compound conjugate is poorly soluble in my desired solvent system.
Poor solubility of peptide conjugates can hinder downstream applications, including purification, biological assays, and formulation development. The following steps provide a systematic approach to troubleshoot and improve the solubility of your this compound conjugate.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow for systematically troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Fmoc-protected amino acids like Fmoc-Glycine?
A1: Fmoc-protected amino acids, including Fmoc-Glycine, generally exhibit low solubility in water.[1] However, they are typically soluble in various organic solvents. The bulky, hydrophobic fluorenyl group of the Fmoc protecting group significantly influences the solubility profile.[2]
Q2: In which organic solvents is Fmoc-Glycine and similar compounds typically soluble?
A2: Fmoc-Glycine is readily soluble in polar aprotic solvents. Commonly used solvents include:
It has limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water.[3][4]
Q3: My this compound conjugate won't dissolve in common organic solvents. What should I try next?
A3: If your conjugate is insoluble in single organic solvents, a systematic approach using co-solvents and other techniques is recommended. The presence of both the hydrophobic Fmoc and Cbz groups, along with the polar glycine and linker components, can lead to complex solubility behavior.
Experimental Protocol: Solvent Screening for Improved Solubility
-
Initial Screening: Test the solubility of a small amount of your conjugate in the individual solvents listed in the table below.
-
Binary Mixtures: If single solvents are ineffective, try binary mixtures. A common starting point is a mixture of a polar aprotic solvent with a less polar one (e.g., DMF/DCM) or with water.
-
Record Observations: Carefully note the approximate concentration at which your conjugate dissolves or remains insoluble.
Table 1: Solubility of Fmoc-Amino Acids in Common Organic Solvents
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| Dimethylformamide (DMF) | High | A common solvent for solid-phase peptide synthesis (SPPS).[2][5] |
| Dimethyl sulfoxide (DMSO) | High | Useful for dissolving hydrophobic peptides; use with caution in cellular assays.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF in SPPS.[2][5] |
| Dichloromethane (DCM) | Limited | Generally not a good solvent for many Fmoc-amino acids.[4][5] |
| Acetonitrile (ACN) | Moderate | Can be used as a co-solvent.[6] |
| Methanol (MeOH) | Moderate | Can aid in dissolving some peptide conjugates.[1] |
| Water | Very Low | Fmoc-protected amino acids are generally insoluble in water.[1][3] |
Q4: Can adjusting the pH of the solution improve the solubility of my conjugate?
A4: Yes, adjusting the pH can significantly impact the solubility of peptide-like molecules, especially if they contain ionizable groups.[6][8] Although your specific conjugate lacks strongly acidic or basic side chains, the terminal carboxyl group (if present and deprotected) or any residual acidic/basic impurities can be affected by pH.
-
Acidic Peptides: Dissolve in basic buffers.
-
Basic Peptides: Dissolve in acidic solutions.[6]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Assess Net Charge: Determine the theoretical net charge of your conjugate. For this compound, the molecule is largely neutral.
-
Test Acidic Conditions: Prepare a dilute acidic solution (e.g., 10% acetic acid in water). Add a small amount of your conjugate and observe for dissolution.[6]
-
Test Basic Conditions: Prepare a dilute basic solution (e.g., 0.1% ammonium hydroxide in water). Test the solubility of your conjugate.
-
Caution: Be mindful that extreme pH conditions can lead to the degradation of your compound.
Q5: Are there any physical methods I can use to help dissolve my conjugate?
A5: Yes, several physical methods can aid in the dissolution process, particularly for kinetically limited solubility where the compound dissolves slowly.
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[6][9]
-
Vortexing: Vigorous mixing can aid in dissolving the compound.[10]
-
Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase solubility. However, be cautious as excessive heat can cause degradation.[6][9]
Experimental Workflow for Physical Dissolution Aids
Caption: A logical workflow for applying physical methods to improve solubility.
Q6: What should I do if my conjugate forms a gel in solution?
A6: Gel formation can occur with peptides and their conjugates due to extensive intermolecular hydrogen bonding.[11] To address this, try dissolving the compound in a small amount of a strong organic solvent like DMSO or DMF before slowly adding your desired aqueous buffer.[10] Adjusting the pH away from the isoelectric point can also help disrupt these interactions.[10]
Q7: How can I improve the solubility of a highly hydrophobic conjugate for in vivo studies?
A7: For in vivo applications where organic solvents must be minimized, formulation strategies are often necessary. This can include the use of co-solvents like PEG300, Tween-80, or cyclodextrins.[12] It is crucial to perform formulation development studies to ensure the conjugate remains soluble and stable in the final vehicle.
This technical support guide provides a starting point for addressing solubility challenges with your this compound conjugate. Remember to always start with small-scale tests to conserve your valuable material.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Navigating Stability: A Comparative Guide to Fmoc-Gly-NH-CH2-O-CH2-Cbz and Other Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The stability of this molecular bridge is paramount, ensuring that the therapeutic payload remains securely attached during circulation and is released only at the intended site of action. This guide provides a comparative analysis of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker, juxtaposed with commonly employed alternative linkers, supported by available experimental data and detailed methodologies.
The this compound linker belongs to the carbamate class of linkers, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine spacer, and a carboxybenzyl (Cbz) group. Its structural components suggest a degree of stability, although specific quantitative data on its plasma stability and pH sensitivity are not extensively available in the public domain. The stability of this linker can be inferred from the known chemical properties of its constituent functional groups: the carbamate and ether linkages are generally stable under physiological conditions.
Comparative Stability of Common Linkers
To provide a framework for evaluating the this compound linker, this guide presents stability data for three widely used classes of linkers: Val-Cit-PABC, SMCC, and hydrazones. These alternatives offer a spectrum of cleavage mechanisms and stability profiles, providing a valuable context for linker selection.
| Linker Class | Structure/Cleavage Mechanism | Stability Profile | Key Considerations |
| This compound | Carbamate and Ether Linkages | Expected to be relatively stable under physiological conditions. The Fmoc group is base-labile and typically removed during synthesis. The Cbz group is removable by hydrogenolysis. The core linker stability relies on the carbamate and ether bonds. | Lack of public quantitative stability data necessitates experimental evaluation for specific applications. |
| Val-Cit-PABC | Dipeptide (Valine-Citrulline) cleaved by Cathepsin B | Stable in human plasma but shows instability in mouse plasma due to carboxylesterase activity.[1][2] | Species-specific plasma stability is a critical factor in preclinical model selection. |
| SMCC | Thioether bond formed between a maleimide and a thiol | Generally stable in plasma.[3] Some studies report slow degradation in plasma over extended periods.[3] | The stability of the maleimide group is pH-dependent, with hydrolysis occurring at pH > 7.5.[3] |
| Hydrazone | Hydrazone bond, acid-labile | Stability is highly pH-dependent. More stable at physiological pH (~7.4) and readily cleaved at acidic pH (e.g., in endosomes/lysosomes). Half-life can range from hours at pH 5.0 to days at pH 7.4.[4][5] | The specific chemical structure of the hydrazine and carbonyl components significantly influences stability.[4] |
Experimental Protocol: In Vitro Plasma Stability Assay
A crucial experiment for determining the stability of a linker is the in vitro plasma stability assay. This assay simulates physiological conditions and provides a reliable measure of the linker's integrity over time.
Objective: To determine the rate of degradation of a linker-drug conjugate in plasma.
Materials:
-
Linker-drug conjugate stock solution (e.g., in DMSO)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C.
-
Incubation: Spike the linker-drug conjugate from the stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. A control incubation in PBS can be performed in parallel.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining intact linker-drug conjugate.
-
Data Analysis: Plot the percentage of remaining intact conjugate against time and determine the half-life (t½) of the linker in plasma.
Caption: Workflow of an in vitro plasma stability assay.
The Balancing Act of Linker Stability
The ideal linker exhibits a delicate balance: sufficient stability to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, and susceptibility to cleavage at the target site to ensure efficient drug delivery. This "therapeutic window" of linker stability is a key determinant of a drug conjugate's success.
Caption: The dual requirement of linker stability for therapeutic success.
Conclusion
The selection of a suitable linker is a multifaceted process that requires careful consideration of the drug, the targeting moiety, and the intended therapeutic application. While the this compound linker presents a structurally robust option based on its carbamate and ether functionalities, the absence of comprehensive public stability data underscores the necessity for empirical validation. By comparing its inferred properties with the well-characterized stability profiles of linkers such as Val-Cit-PABC, SMCC, and hydrazones, researchers can make more informed decisions in the design of next-generation targeted therapies. The provided experimental protocol for assessing plasma stability serves as a foundational method for generating the critical data needed to guide this selection process and ultimately enhance the therapeutic index of novel drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide-Based and PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides an objective comparison between peptide-based linkers, exemplified by structures similar to Fmoc-Gly-NH-CH2-O-CH2-Cbz, and the widely utilized polyethylene glycol (PEG) linkers. This comparison is supported by a summary of experimental data, detailed experimental protocols, and visual representations of key processes to aid in the rational design of novel PROTACs.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and influences the physicochemical properties of the entire molecule, such as solubility and cell permeability.[1][2]
This guide focuses on two distinct classes of linkers:
-
Peptide-Based Linkers (e.g., this compound and similar structures): These linkers incorporate amino acid residues, offering a more rigid and defined three-dimensional structure. While the specific molecule this compound is noted in the context of antibody-drug conjugates (ADCs), the principles of using peptide-based linkers are applicable to PROTACs, providing structural rigidity.[3][]
-
PEG Linkers: Composed of repeating ethylene glycol units, these linkers are flexible and hydrophilic, and are commonly used in initial PROTAC design due to their synthetic accessibility and ability to improve solubility.[2][][6]
Comparative Analysis of Linker Types
The choice between a rigid peptide-based linker and a flexible PEG linker can significantly impact the performance of a PROTAC. The following sections and tables summarize the key differences and performance metrics.
Physicochemical Properties
The inherent chemical makeup of the linker dictates many of the drug-like properties of the resulting PROTAC.
| Property | Peptide-Based Linkers (Inferred) | PEG Linkers | Rationale & References |
| Solubility | Variable, can be tuned by amino acid composition. Generally less hydrophilic than long PEG chains. | Generally high, increases with the number of ethylene glycol units. | PEG linkers are known to enhance the aqueous solubility of PROTACs.[2][][6] The solubility of peptide-based linkers depends on the specific amino acids used. |
| Cell Permeability | Can be higher due to the ability to form intramolecular hydrogen bonds and shield polar surface area. | Can be lower for longer, more polar PEG chains. | Rigid linkers can facilitate the adoption of conformations that mask polar groups, thus improving cell permeability.[7][8][9] |
| Metabolic Stability | Amide bonds may be susceptible to enzymatic cleavage. | Ether linkages are generally stable, but the chain can be subject to oxidative metabolism. | The stability of linkers in a cellular environment is a critical factor for their in vivo efficacy.[] |
| Synthetic Accessibility | More complex, often requiring multi-step solid-phase or solution-phase peptide synthesis. | High, with a wide variety of lengths and functional groups commercially available. | The ease of synthesis is a practical consideration in the rapid generation of PROTAC libraries for screening.[10] |
Performance in PROTACs
The linker's structure directly influences its ability to facilitate a productive ternary complex, which is essential for target degradation.
| Performance Metric | Peptide-Based/Rigid Linkers | Flexible PEG Linkers | Rationale & References |
| Ternary Complex Stability | Can be enhanced if the linker pre-organizes the ligands into a favorable conformation for binding. | High flexibility can allow for adaptation to the protein surfaces but may incur an entropic penalty upon binding. | A well-designed rigid linker can reduce the entropic cost of ternary complex formation.[2] |
| Degradation Efficacy (DC50/Dmax) | Potentially higher if the rigid conformation is optimal for ubiquitination. | Often potent, but optimization of linker length is critical and empirically determined. | The optimal linker length and rigidity are highly dependent on the specific target and E3 ligase pair.[11] |
| Selectivity | The constrained conformation may enhance selectivity for the target protein over homologous proteins. | Flexibility may sometimes permit the formation of off-target ternary complexes. | A more defined linker structure can disfavor binding to unintended proteins.[2] |
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a series of biophysical and cellular assays are essential.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of the target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[12]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
4. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.
1. Sample Preparation:
-
Express and purify the target protein and the E3 ligase (or its substrate-binding domain, e.g., VHL or CRBN).
-
Dialyze all proteins and dissolve the PROTAC in the same matched buffer to minimize heats of dilution.[14]
2. Determining Binary Binding Affinities (KD1 and KD2):
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and measure the heat changes to determine the binding affinity.
-
PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC solution into the target protein solution to determine its binding affinity.[14]
3. Determining Ternary Complex Affinity and Cooperativity:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution in the ITC cell.
-
Alternatively, pre-form a binary complex of the E3 ligase and target protein and titrate the PROTAC into this solution.[14]
-
Analyze the binding isotherm to determine the apparent dissociation constant for the ternary complex (KD,ternary).
-
Calculate the cooperativity factor (α) as the ratio of the binary to the ternary binding affinities (e.g., α = KD1 / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[14][15]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
A Comparative Guide to Peptide Linkers in Antibody-Drug Conjugates: GGFG vs. Val-Cit and Val-Ala
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release the payload within the target tumor cells. This guide provides an objective comparison of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a key component of which is synthesized using precursors like Fmoc-Gly-NH-CH2-O-CH2-Cbz, against the widely used dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). This comparison is supported by available experimental data on their stability, cleavage mechanisms, and impact on ADC efficacy.
Executive Summary
The GGFG linker, utilized in the highly successful ADC Trastuzumab deruxtecan (Enhertu), is emerging as a robust alternative to the more established Val-Cit and Val-Ala linkers. Its primary advantages lie in its exceptional plasma stability, which reduces the premature release of the cytotoxic payload, and its efficient cleavage by lysosomal proteases, particularly cathepsin L, within the tumor cell. While Val-Cit has a long history of clinical use, it can be susceptible to premature cleavage by enzymes like carboxylesterase 1C (in rodents) and human neutrophil elastase, potentially leading to off-target toxicities.[1][2] Val-Ala was developed as a more hydrophilic and stable alternative to Val-Cit, showing promise in reducing aggregation, especially in high Drug-to-Antibody Ratio (DAR) conjugates.[3]
The choice of linker is a critical design element in ADC development, influencing the therapeutic index. The following sections provide a detailed comparison of these three peptide linkers, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations to illustrate relevant biological and experimental processes.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies to facilitate a comparison between GGFG, Val-Cit, and Val-Ala linkers. It is important to note that the data is compiled from different studies that may have used different antibodies, payloads, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers
| Linker | Payload | Target Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | HER2+ (unspecified) | 14.3 | [3] |
| Val-Ala | MMAE | HER2+ | 92 | [3] |
| GGFG | Deruxtecan | HER2+ (low expression) | Effective | [4] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of ADCs
| Linker | Payload | Xenograft Model | Dosing | TGI (%) | Reference |
| Val-Cit | PBD | Human non-Hodgkin lymphoma | Multiple doses | Similar to disulfide-ADC | [3] |
| Val-Ala | MMAE | Not Specified | Not Specified | Higher antitumor activity than other configurations | [3] |
| GGFG | Deruxtecan | Colon Cancer PDX | Not Specified | Effective | [4] |
Note: Quantitative TGI percentages for a direct comparison are not consistently reported across studies. The table indicates the observed efficacy.
Table 3: Plasma Stability of Peptide Linkers
| Linker | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | Enzymatic Half-life | 2.8 - 4.6 hours | [1][5] |
| Val-Ala | - | General Stability | More stable than Val-Cit | [3] |
| GGFG | Plasma | General Stability | High stability | [6][7] |
Mechanism of Action: Linker Cleavage
The targeted release of the cytotoxic payload is primarily achieved through the enzymatic cleavage of the peptide linker within the lysosome of the cancer cell.
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
The GGFG tetrapeptide is efficiently cleaved by lysosomal proteases, with a particular sensitivity to cathepsin L.[8] This leads to the release of the active payload within the tumor cell. The Val-Cit and Val-Ala dipeptides are also cleaved by cathepsins, primarily cathepsin B.[3] However, the broader sensitivity of Val-Cit to other proteases can be a disadvantage.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
1. Cell Culture and Seeding:
-
Culture the target cancer cell line (e.g., HER2-positive SK-BR-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADCs (with GGFG, Val-Cit, and Val-Ala linkers) and control antibodies in culture media.
-
Remove the old media from the cell plate and add the ADC dilutions.
-
Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
3. Cell Viability Measurement (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibody–drug conjugate: a newly developed biological missile for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iphasebiosci.com [iphasebiosci.com]
biological activity of PROTACs synthesized with Fmoc-Gly-NH-CH2-O-CH2-Cbz
A comprehensive guide to evaluating the and its alternatives for researchers, scientists, and drug development professionals.
Introduction to PROTACs and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the body's own cellular machinery to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[2] Its length, composition, and attachment points can significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] While common linker types include polyethylene glycol (PEG) chains and alkyl chains, the exploration of novel linker chemistries is a burgeoning area of research.[5][6]
The chemical moiety "Fmoc-Gly-NH-CH2-O-CH2-Cbz" and similar peptide-based structures are recognized as linkers in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) with examples like Deruxtecan.[7][8][9][10] However, their application and the specific biological activity data for PROTACs synthesized with this exact linker are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive framework for the biological evaluation of a hypothetical PROTAC, herein named P-FL , which utilizes the this compound linker. We will compare its projected performance metrics against PROTACs synthesized with more conventional linkers.
Hypothetical PROTACs for Comparison
To illustrate the evaluation process, we will consider three hypothetical PROTACs designed to degrade the well-characterized bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, by recruiting the von Hippel-Lindau (VHL) E3 ligase.
-
P-FL: A PROTAC utilizing the novel this compound linker.
-
P-PEG: A PROTAC with a commonly used flexible polyethylene glycol (PEG) linker.
-
P-Pip: A PROTAC employing a more rigid piperazine-based linker, known to sometimes improve cell permeability.[11]
Comparative Data Summary
The following table is a template illustrating how quantitative data for the biological activity of these hypothetical PROTACs would be summarized for easy comparison.
| Parameter | P-FL (this compound) | P-PEG (PEG Linker) | P-Pip (Piperazine Linker) |
| Binding Affinity | |||
| BRD4 Binding (Kd, nM) | e.g., 25 | e.g., 20 | e.g., 22 |
| VHL Binding (Kd, nM) | e.g., 150 | e.g., 140 | e.g., 160 |
| Ternary Complex Formation | |||
| TR-FRET Signal (RFU) | e.g., 1800 | e.g., 2200 | e.g., 1500 |
| Cooperativity (α) | e.g., 5 | e.g., 10 | e.g., 3 |
| In-Cell Degradation | |||
| DC50 (nM) | e.g., 50 | e.g., 15 | e.g., 75 |
| Dmax (%) | e.g., 90 | e.g., 95 | e.g., 85 |
| Cellular Activity | |||
| Anti-proliferative IC50 (nM) | e.g., 100 | e.g., 30 | e.g., 150 |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the data in the summary table are provided below.
Binding Affinity Assays
-
Objective: To determine the binding affinity of the PROTACs to the target protein (BRD4) and the E3 ligase (VHL) independently.
-
Method: Fluorescence Polarization (FP) Assay.[12]
-
Protocol:
-
A fluorescently labeled ligand for BRD4 (e.g., a known inhibitor) and VHL (e.g., a FAM-labeled HIF-1α peptide) are used as probes.[12]
-
The probe is incubated with purified BRD4 or VHL protein in an appropriate buffer.
-
Increasing concentrations of the PROTAC are added to displace the fluorescent probe.
-
The change in fluorescence polarization is measured using a plate reader.
-
The binding affinity (Kd) is calculated by fitting the data to a competitive binding model.
-
Ternary Complex Formation Assay
-
Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between BRD4 and VHL.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.[13][14]
-
Protocol:
-
Purified, tagged BRD4 (e.g., GST-tagged) and VHL (e.g., His-tagged) proteins are used.
-
A TR-FRET donor fluorophore-conjugated antibody (e.g., anti-GST-Europium) and an acceptor fluorophore-conjugated antibody (e.g., anti-His-APC) are added.
-
The PROTAC is titrated into the mixture.
-
If a ternary complex forms, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured over a range of PROTAC concentrations.
-
In-Cell Target Protein Degradation Assay
-
Objective: To quantify the degradation of the target protein in a cellular context.
-
Method: Western Blotting.
-
Protocol:
-
Culture a relevant cell line (e.g., a human cancer cell line expressing BRD4) to approximately 80% confluency.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the level of BRD4 degradation relative to the loading control.
-
Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation level).
-
Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Method: Immunoprecipitation and Western Blotting.
-
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein (BRD4) using a specific antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the presence of the PROTAC indicates target ubiquitination.
-
Cell Viability Assay
-
Objective: To measure the effect of target protein degradation on cell proliferation.
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.[13]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.
-
Visualizations
Below are diagrams illustrating key concepts in PROTAC biology and evaluation, created using the DOT language for Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTACs.
Caption: Simplified BRD4 signaling pathway and PROTAC intervention.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resource.aminer.org [resource.aminer.org]
- 5. chemscene.com [chemscene.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. youtube.com [youtube.com]
comparative study of Fmoc-Gly-NH-CH2-O-CH2-Cbz and cleavable linkers
An Objective Comparison of Cleavable Linker Technologies for Advanced Research
In the fields of solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development, the choice of a linker is critical to the success of the application. The linker must remain stable during synthesis or systemic circulation and then cleave efficiently under specific conditions to release the desired molecule. This guide provides a comparative analysis of various cleavable linkers, with a focus on the enzyme-cleavable GGFG-based linker system, for which Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a synthetic precursor, against other common cleavable linker classes.
The molecule this compound is a protected building block used in the synthesis of more complex structures, particularly the enzyme-cleavable linkers found in ADCs like Trastuzumab Deruxtecan (T-DXd)[1][2][3]. The final, active linker in such a conjugate consists of a tetrapeptide sequence (e.g., Gly-Gly-Phe-Gly) and a self-immolative spacer derived from the -NH-CH2-O-CH2- moiety. The primary cleavage mechanism is the enzymatic hydrolysis of the peptide sequence by lysosomal proteases like cathepsin B, which are abundant within cancer cells[4][5]. Following this cleavage, the self-immolative spacer spontaneously decomposes to release the cytotoxic payload.
Comparative Analysis of Cleavable Linkers
Cleavable linkers are broadly categorized by their cleavage mechanism. The choice of linker dictates the stability, efficacy, and toxicity profile of the final conjugate[6][7]. The main types include enzyme-cleavable, pH-sensitive (acid-labile), and glutathione-sensitive (disulfide) linkers.
Quantitative Performance Data
The following tables summarize key performance data for different classes of cleavable linkers.
Table 1: Stability of ADC Linkers in Plasma
| Linker Type | Specific Example | Stability Metric (Half-life / % Intact) | Species | Reference |
| Enzyme-Cleavable (Peptide) | Val-Cit-PABC | t½ ≈ 80 hours | Mouse Plasma | [7] |
| Val-Cit-PABC | t½ ≈ 230 days | Human Plasma | [7] | |
| GGFG-based (in T-DXd) | DAR decreased by ~50% in 7 days | Rat | [8] | |
| Exo-Linker (EVC-Exatecan) | Superior DAR retention vs. T-DXd over 7 days | Rat | [8] | |
| pH-Sensitive (Hydrazone) | Phenylketone-derived | t½ ≈ 2 days | Human/Mouse Plasma | [7] |
| pH-Sensitive (Carbonate) | PABC-spaced Carbonate | t½ ≈ 36 hours | Serum | [7] |
| pH-Sensitive (Silyl Ether) | mil40-6 ADC | ~67% intact after 7 days | Human Plasma | [9] |
Table 2: Cleavage Rates of Linkers Under Specific Conditions
| Linker Type | Specific Example | Cleavage Condition | Cleavage Rate (Half-life / % Release) | Reference |
| pH-Sensitive (Trityl) | Di-methoxy trityl | pH 5.0, 37°C | 100% release within 12 h | [10] |
| Di-methoxy trityl | pH 7.4, 37°C | <30% release within 24 h | [10] | |
| pH-Sensitive (Silyl Ether) | mil40-6 ADC | pH 4.5, 37°C | ~100% release in 7 days | [9] |
| mil40-6 ADC | pH 7.4, 37°C | ~33% release in 7 days | [9] | |
| SPPS Linker (Acid-Labile) | HMPB Resin Linker | 0.5% TFA in CH₂Cl₂ | Complete cleavage in 5 min | [11] |
| Wang Resin Linker | 95% TFA Cocktail | Complete cleavage in 1-2 hours | [12] |
Mechanism of Action & Experimental Workflows
Visualizing the mechanism of action and the workflows for evaluating these linkers is crucial for understanding their application.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for quantifying linker cleavage rates in vitro.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of linker performance.
Protocol 1: Cleavage of Peptide from Solid-Phase Resin (Acid-Labile Linkers)
This protocol is a general procedure for cleaving peptides from acid-sensitive resins like Wang or HMPB, a common step in SPPS.
1. Resin Preparation:
-
Wash the peptide-bound resin (approx. 0.1 mmol) with Dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common general-purpose cocktail for peptides without sensitive residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[13].
-
For peptides containing Cysteine, Methionine, or Tryptophan, use Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[14].
-
Use approximately 10 mL of cocktail per 1 gram of resin.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a sealable reaction vessel.
-
Incubate at room temperature with occasional swirling for 1.5 to 2 hours[12]. The reaction time may vary depending on the specific protecting groups used[13].
4. Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a centrifuge tube containing cold (–20°C) diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide[11][12].
-
Centrifuge the suspension (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen.
5. Analysis:
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and Mass Spectrometry to confirm identity and purity.
Protocol 2: In Vitro Cathepsin B-Mediated Cleavage Assay (Enzyme-Cleavable Linkers)
This protocol describes an HPLC-based method to quantify the release of a payload from an ADC containing an enzyme-cleavable peptide linker (e.g., Val-Cit or GGFG)[15].
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for Cathepsin B activity (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Enzyme Activation: Activate recombinant human Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer.
-
ADC Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
2. Reaction Setup:
-
In a microcentrifuge tube, dilute the ADC to a final concentration of ~1-5 µM in the pre-warmed (37°C) assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of ~20-100 nM[15].
-
As a negative control, prepare an identical sample without adding Cathepsin B.
-
Incubate all samples at 37°C.
3. Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the antibody and enzyme[15].
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Collect the supernatant, which contains the released payload.
-
Inject the supernatant onto a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Elute the payload using a gradient of water and acetonitrile (both containing 0.1% formic acid).
5. Quantification:
-
Integrate the peak area corresponding to the released payload.
-
Calculate the concentration of the released payload by comparing the peak area to a standard curve generated with the free payload.
-
Plot the concentration of released payload versus time to determine the cleavage rate.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adcreview.com [adcreview.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical HPLC and Alternative Methods for Conjugate Purity Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of conjugate purity is a critical aspect of drug development, ensuring the safety, efficacy, and batch-to-batch consistency of these complex biomolecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides an objective comparison of analytical HPLC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for your conjugate.
Comparison of Analytical Methods for Conjugate Purity
The selection of an analytical method for conjugate purity is dictated by the specific quality attributes to be measured, the nature of the conjugate, and the stage of development. While Reversed-Phase HPLC (RP-HPLC) is a powerful and versatile tool, other techniques offer unique advantages for specific applications.
| Feature | Analytical RP-HPLC | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity under denaturing conditions. | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrodynamic radius (size). | Separation based on physicochemical properties coupled with mass-to-charge ratio detection. | Separation based on charge-to-size ratio in an electric field. |
| Primary Application | Drug-to-Antibody Ratio (DAR) of reduced conjugates, free drug analysis. | DAR distribution of intact conjugates.[1][2][3] | Analysis of aggregates and fragments.[4][5][6] | Definitive identification of species, accurate mass determination, DAR of intact and reduced conjugates.[1][7][8] | Charge variant analysis, purity assessment.[9][10][11] |
| Sample Throughput | Moderate to High | Moderate | High | Low to Moderate | High |
| Resolution | High for reduced chains. | High for DAR species. | Moderate | Very High | Very High |
| Key Advantages | Robust, reproducible, good for quantifying free drug. | Preserves native structure, excellent for DAR distribution.[12] | Simple, robust, ideal for size variants. | Provides molecular weight information, high specificity.[7][13][14] | High efficiency, low sample consumption, orthogonal to chromatography.[9] |
| Limitations | Denaturing conditions can alter the conjugate. Resolution of intact, heterogeneous conjugates can be poor.[15] | May have non-specific interactions, mobile phase can be harsh. | Limited resolution for species of similar size. | Complex instrumentation, potential for ion suppression, not ideal for high-throughput screening. | Can be sensitive to buffer composition, may have lower loading capacity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key chromatographic techniques used in conjugate purity analysis.
Analytical Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced Conjugates
This method is suitable for determining the average Drug-to-Antibody Ratio (DAR) by separating the light and heavy chains of the antibody after reduction.
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C4 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Reduce the conjugate (e.g., with DTT at 37°C for 30 minutes) to separate the light and heavy chains.
Hydrophobic Interaction Chromatography (HIC) for Intact Conjugate DAR Distribution
HIC separates conjugate species with different numbers of drugs attached under non-denaturing conditions.[2][3]
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[2][15]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[3]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol.[3]
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.[15]
-
Column Temperature: 25-30°C.[15]
-
Detection: UV at 280 nm.
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[4][5][16]
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: An SEC column (e.g., AdvanceBio SEC 300Å, 4.6 x 150 mm, 2.7 µm).[15]
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[15]
-
Flow Rate: 0.25 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Detection: UV at 280 nm.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and guide the selection of an appropriate analytical method, the following diagrams are provided.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. usp.org [usp.org]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. rajithperera.com [rajithperera.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2019051252A1 - Method of purity determination by capillary electrophoresis - Google Patents [patents.google.com]
- 11. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 14. quora.com [quora.com]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Stability Landscape: A Comparative Guide to the In Vitro Degradation of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz Containing PROTACs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of Proteolysis Targeting Chimeras (PROTACs) is paramount to their successful clinical translation. A critical determinant of a PROTAC's efficacy and safety profile is the stability of its linker, the molecular bridge connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of the in vitro degradation of PROTACs featuring the Fmoc-Gly-NH-CH₂-O-CH₂-Cbz linker, offering insights into its potential stability against a backdrop of more common linker chemistries.
While direct experimental data on the in vitro degradation of PROTACs containing the specific Fmoc-Gly-NH-CH₂-O-CH₂-Cbz linker is not extensively available in peer-reviewed literature, an analysis of its constituent chemical motifs—a peptide bond (Gly-NH), an ether linkage (CH₂-O-CH₂), and a carbamate group (O-Cbz)—allows for an informed comparison with commonly employed linker types.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a bridge, bringing a target protein of interest into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags to the target protein, marking it for degradation by the proteasome. The linker's role in this ternary complex is crucial; its length, flexibility, and chemical nature dictate the geometry and stability of the complex, ultimately influencing the efficiency of protein degradation.
The Structure in Focus: Fmoc-Gly-NH-CH₂-O-CH₂-Cbz
The linker possesses a unique combination of functionalities that can influence its stability.
The Impact of Peptide-Based Linkers on Protein Conjugates: A Structural Analysis Comparison
A deep dive into the structural characterization of proteins conjugated with peptide-based linkers, focusing on methodologies and comparative data for researchers, scientists, and drug development professionals.
The conjugation of small molecules to proteins is a cornerstone of modern therapeutic development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker connecting the protein to the payload is a critical component, profoundly influencing the conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides a comparative analysis of the structural characterization of proteins conjugated with a specific focus on peptide-based linkers, exemplified by the tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker found in Trastuzumab deruxtecan (T-DXd), a clinically approved ADC. While direct structural data for proteins conjugated with Fmoc-Gly-NH-CH2-O-CH2-Cbz is not publicly available, the analytical principles and methodologies applied to T-DXd serve as a comprehensive model for understanding the structural implications of similar peptide linkers.
Comparative Analysis of Linker Technologies
The choice of linker technology is pivotal in the design of protein conjugates. Linkers are broadly classified as cleavable or non-cleavable, with peptide-based linkers being a prominent example of the former.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Conjugate |
| Peptide (e.g., GGFG) | Enzymatic (e.g., by Cathepsins in lysosomes) | High plasma stability, specific release in target cells.[1] | Potential for premature cleavage by serum proteases.[2] | Trastuzumab deruxtecan |
| Hydrazone | pH-sensitive (cleavage in acidic endosomes/lysosomes) | Efficient release in the acidic tumor microenvironment.[3] | Lower plasma stability compared to peptide linkers.[2] | Gemtuzumab ozogamicin |
| Disulfide | Redox-sensitive (cleavage by intracellular glutathione) | Exploits the high intracellular glutathione concentration for release.[3] | Potential for premature cleavage in the bloodstream. | Maytansinoid-based ADCs |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | High plasma stability, reduced off-target toxicity.[] | Payload is released with an amino acid remnant, which may affect activity. | Trastuzumab emtansine |
Structural Characterization of Peptide-Linked Conjugates: The Case of Trastuzumab deruxtecan
Trastuzumab deruxtecan (T-DXd) is an ADC composed of the anti-HER2 antibody Trastuzumab, a topoisomerase I inhibitor payload (deruxtecan), and a cleavable GGFG tetrapeptide linker.[5][6] Its structural integrity and composition are meticulously analyzed using a multi-level mass spectrometry approach.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the characterization of T-DXd.
| Analytical Level | Method | Key Findings | Reference |
| Intact Mass Analysis | Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Average Drug-to-Antibody Ratio (DAR) of ~7.94-8.[7][8] | [7][8] |
| Subunit Analysis | Reduced Chains Analysis (Denaturing Conditions) | Confirms conjugation on both light and heavy chains. | [7] |
| Peptide Mapping | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identifies specific conjugation sites (e.g., LC C214, HC C223, C229, C232).[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of protein conjugates. Below are summarized protocols for the key experiments performed in the characterization of T-DXd.
Native Intact Mass Analysis for DAR Measurement
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species under non-denaturing conditions.
Protocol:
-
Sample Preparation: Trastuzumab deruxtecan is analyzed with minimal sample preparation to preserve its native structure.
-
Chromatography: The sample is injected onto a size-exclusion chromatography (SEC) column coupled to a mass spectrometer. The mobile phase is a non-denaturing buffer (e.g., ammonium acetate).
-
Mass Spectrometry: The eluting protein is ionized using a native electrospray ionization (ESI) source. Data is acquired on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different drug-conjugated antibody species. The average DAR is calculated based on the relative abundance of each species.[7][8]
Reduced Chains Analysis
Objective: To confirm the conjugation on the light and heavy chains of the antibody.
Protocol:
-
Sample Preparation: T-DXd is diluted in a denaturing buffer (e.g., 7M guanidine hydrochloride).
-
Reduction: The interchain disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).
-
LC-MS Analysis: The reduced light and heavy chains are separated by reverse-phase liquid chromatography (RPLC) and analyzed by mass spectrometry.
-
Data Analysis: The mass of the unconjugated and conjugated light and heavy chains are determined to confirm payload distribution.[7]
Peptide Mapping for Conjugation Site Identification
Objective: To identify the specific amino acid residues where the drug-linker is attached.
Protocol:
-
Denaturation, Reduction, and Alkylation: The ADC is denatured, its disulfide bonds are reduced (DTT), and the free cysteines are alkylated (e.g., with iodoacetamide).
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by RPLC and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the antibody sequence to identify peptides. Modifications corresponding to the mass of the drug-linker are pinpointed to specific amino acids.[7]
Visualizing Workflows and Pathways
Experimental Workflow for ADC Characterization
Caption: Workflow for the multi-level structural characterization of an ADC.
HER2 Signaling Pathway Targeted by Trastuzumab
Trastuzumab, the antibody component of T-DXd, targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor. Inhibition of this pathway is central to its therapeutic effect.
Caption: Inhibition of the HER2 signaling pathway by Trastuzumab.[9]
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Gly-NH-CH2-O-CH2-Cbz are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of this PROTAC (Proteolysis Targeting Chimera) linker, a key component in the synthesis of antibody-drug conjugates (ADCs).
Summary of Chemical and Physical Properties
For quick reference, the known properties of this compound are summarized in the table below. This information is critical for proper handling and storage prior to disposal.
| Property | Value | Reference |
| Chemical Name | This compound | MedChemExpress, BOC Sciences |
| Molecular Formula | C27H26N2O6 | MedChemExpress |
| Molecular Weight | 474.51 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage | Store at 4°C, sealed from moisture. For long-term storage, -20°C is recommended. | MedChemExpress, Yanfen Biotech[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling the solid compound or solutions.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound solid in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other solid chemical waste unless compatibility has been verified.
-
-
Contaminated Labware:
-
Disposable items such as weighing paper, pipette tips, and gloves that have come into contact with the compound are considered contaminated solid waste.
-
These items should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).
-
The container must be labeled with "Hazardous Waste" and a full list of its chemical constituents, including all solvents.
-
Do not mix different solvent waste streams unless they are compatible.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If in solution, list all components.
-
Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Crucially, do not dispose of this compound down the sink or in the regular trash. This practice is unsafe, environmentally harmful, and likely violates local and federal regulations.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Essential Safety and Operational Guide for Handling Fmoc-Gly-NH-CH2-O-CH2-Cbz
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-NH-CH2-O-CH2-Cbz. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | 7,10-Dioxa-2,5-diazaundecanoic acid, 4,9-dioxo-11-phenyl-, 9H-fluoren-9-ylmethyl ester | [1] |
| Molecular Formula | C27H26N2O6 | [1] |
| Molecular Weight | 474.51 | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for the specific operations to determine the necessary PPE.[3] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental chemical contact.[4] For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields | Minimum requirement for protection against flying particles.[4] |
| Chemical splash goggles | Should be worn when there is a risk of splashes, such as when dissolving the solid or transferring solutions.[5] | |
| Face shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[4][5] | |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and splashes.[5][6] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A respirator may be necessary if handling large quantities, generating dust, or working in a poorly ventilated space.[5] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Ventilation: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any dust.[4]
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood.
-
Static Control: Use anti-static equipment if necessary to prevent scattering of the fine powder.
2.2. Dissolution:
-
Solvent Selection: Choose an appropriate solvent as per the experimental protocol. Dimethylformamide (DMF) is a common solvent for Fmoc-protected amino acids.[7]
-
Procedure: Slowly add the solvent to the solid to avoid splashing. Gently swirl or stir the mixture until the solid is completely dissolved.
2.3. Use in Synthesis (e.g., Peptide Synthesis):
-
Reaction Setup: All reactions should be carried out in a well-ventilated fume hood.
-
Fmoc Group Removal: The Fmoc protecting group is typically removed using a solution of piperidine in DMF.[8][9] This process generates hazardous waste that must be handled appropriately.
-
Cleavage from Resin: If used in solid-phase peptide synthesis, the final cleavage from the resin is often performed with trifluoroacetic acid (TFA), which is highly corrosive and requires careful handling in a fume hood.[6][10]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[11]
3.1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid compound, as well as contaminated items like gloves, weighing paper, and pipette tips, should be collected in a clearly labeled, sealable, and chemically compatible container marked "Hazardous Waste".[11][12]
-
Liquid Waste:
-
Non-Halogenated Solvents: Solutions containing DMF should be collected in a designated "Non-Halogenated Waste" container.[6]
-
Basic Waste: Waste containing piperidine from the Fmoc deprotection step should be collected in a dedicated container labeled "Piperidine Waste" or "Basic Waste".[6]
-
Acidic Waste: TFA waste from the cleavage step must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[6]
-
3.2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical names of all constituents.[6]
-
Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until they are collected by the institution's hazardous waste management service.[11]
-
Never dispose of chemical waste down the sink or in the regular trash.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chempep.com [chempep.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
